Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
描述
属性
IUPAC Name |
ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)11-6-9-5-10(14)4-3-8(9)7-13-11/h3-5,11,13-14H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLQCKKJTOBRSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(CN1)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564953 | |
| Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134388-85-5 | |
| Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. The THIQ scaffold is a prominent structural motif found in numerous natural products and synthetic compounds of medicinal importance. These compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities, which include applications in neurodegenerative disorders, and as antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines relevant experimental protocols for its synthesis and characterization, and discusses its potential biological significance.
Chemical Identity and Physical Properties
A clear definition of the chemical identity and a summary of the physical properties are fundamental for the handling, formulation, and development of any chemical entity.
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₅NO₃
-
Molecular Weight: 221.25 g/mol
-
CAS Number: 134388-85-5
-
Canonical SMILES: C1C(NCC2=C1C=C(C=C2)O)C(=O)OCC
Physicochemical Data
| Property | Value | Source/Comment |
| Melting Point | Not available | Experimental determination is required. The hydrochloride salt of a related compound is a white to yellow solid. |
| Boiling Point | Not available | Experimental determination is required. |
| pKa | Not available | Predicted values for related tetrahydroisoquinolines suggest a basic pKa for the secondary amine. Experimental determination is necessary. |
| LogP | Not available | The octanol-water partition coefficient is a critical parameter for drug development. Experimental determination is recommended. |
| Solubility | Very soluble in water (for a related hydrochloride salt) | The solubility of the free base in various solvents needs to be experimentally determined. It is expected to be soluble in organic solvents. |
Experimental Protocols
Detailed experimental procedures are essential for the replication of scientific findings and for the further investigation of a compound's properties.
Synthesis Protocol: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
General Procedure for the Synthesis of this compound:
A potential synthetic route for the target molecule would involve the reaction of tyramine (4-(2-aminoethyl)phenol) with ethyl glyoxylate in the presence of an acid catalyst.
-
Reactants:
-
Tyramine hydrochloride
-
Ethyl glyoxylate (or a suitable precursor)
-
Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)
-
Solvent (e.g., water, ethanol, or a biphasic system)
-
-
Reaction Steps:
-
Dissolve tyramine hydrochloride in the chosen solvent.
-
Add ethyl glyoxylate to the solution.
-
Introduce the acid catalyst and heat the reaction mixture. The reaction progress should be monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product using column chromatography.
-
Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
-
Below is a DOT script for a diagram illustrating the general workflow of a Pictet-Spengler synthesis.
Caption: General workflow for the Pictet-Spengler synthesis of the target compound.
Determination of Physicochemical Properties: Experimental Methodologies
Standard laboratory procedures should be employed to determine the key physicochemical properties of the synthesized compound.
-
Melting Point: Determined using a calibrated melting point apparatus.
-
Solubility: Assessed by the shake-flask method in various solvents (e.g., water, ethanol, DMSO, octanol) at a controlled temperature.
-
LogP (Octanol-Water Partition Coefficient): Can be determined using the shake-flask method followed by quantification of the compound in each phase by HPLC or UV-Vis spectroscopy.
The following diagram outlines the logical flow for determining the solubility and LogP of a compound.
Caption: Workflow for the experimental determination of solubility and LogP.
Biological Activity and Potential Applications
While specific biological data for this compound is limited, the broader class of tetrahydroisoquinolines exhibits a wide range of pharmacological activities.
Known Activities of Tetrahydroisoquinolines
-
PPARγ Agonism: Certain derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as potent peroxisome proliferator-activated receptor gamma (PPARγ) agonists, showing potential as treatments for diabetes.
-
Anticancer Properties: The THIQ scaffold is present in several antitumor antibiotics.
-
Neuroprotective Effects: Many THIQ derivatives have been investigated for their neuroprotective properties.
-
Antimicrobial Activity: Various substituted tetrahydroisoquinolines have demonstrated antibacterial and antifungal properties.
Potential Signaling Pathway Involvement
Given the activity of related compounds as PPARγ agonists, it is plausible that this compound could interact with this signaling pathway. PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
The diagram below illustrates a simplified representation of a potential signaling pathway involving PPARγ.
Caption: Potential involvement in the PPARγ signaling pathway.
Safety and Handling
According to the available Safety Data Sheet (SDS), this compound should be handled with care in a laboratory setting.
-
Precautions: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
-
Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam in case of fire.
Conclusion
This compound is a molecule of interest within the medicinally significant class of tetrahydroisoquinolines. While there is a notable lack of comprehensive, experimentally determined physicochemical data, its structural similarity to other biologically active THIQs suggests potential for further investigation, particularly in the areas of metabolic disorders and oncology. This guide serves as a foundational resource for researchers, highlighting the current knowledge gaps and providing a framework for future experimental work on this promising compound. The synthesis via the Pictet-Spengler reaction and subsequent detailed characterization of its physicochemical and biological properties are critical next steps in unlocking its full potential.
Spectroscopic and Synthetic Profile of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This molecule is a derivative of the tetrahydroisoquinoline scaffold, a core structure in many biologically active compounds and natural products, making it of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound in public databases, this guide presents predicted spectroscopic data based on the analysis of closely related analogs and established principles of spectroscopy. Detailed, generalized experimental protocols for its synthesis and characterization are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of similar tetrahydroisoquinoline derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.0 - 10.0 | br s | 1H | Ar-OH |
| ~6.6 - 7.0 | m | 3H | Ar-H |
| ~4.1 - 4.3 | q | 2H | -O-CH₂ -CH₃ |
| ~4.0 - 4.2 | m | 1H | CH -COOEt |
| ~3.8 - 4.0 | m | 2H | Ar-CH₂ -N |
| ~2.8 - 3.2 | m | 2H | N-CH₂ -CH |
| ~2.0 - 2.5 | br s | 1H | NH |
| ~1.2 - 1.4 | t | 3H | -O-CH₂-CH₃ |
Solvent: DMSO-d₆ br s = broad singlet, m = multiplet, q = quartet, t = triplet
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C =O (Ester) |
| ~155 | Ar-C -OH |
| ~130 | Ar-C |
| ~128 | Ar-C |
| ~115 | Ar-C H |
| ~114 | Ar-C H |
| ~113 | Ar-C H |
| ~61 | -O-C H₂-CH₃ |
| ~55 | C H-COOEt |
| ~45 | Ar-C H₂-N |
| ~40 | N-C H₂-CH |
| ~14 | -O-CH₂-C H₃ |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 - 3200 | O-H and N-H stretching |
| ~3000 - 2850 | C-H stretching (aliphatic) |
| ~1730 | C=O stretching (ester) |
| ~1600, ~1500 | C=C stretching (aromatic) |
| ~1250 | C-O stretching |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 221 | [M]⁺ (Molecular Ion) |
| 176 | [M - OEt]⁺ |
| 148 | [M - COOEt]⁺ |
| 134 | [Tetrahydroisoquinoline fragment]⁺ |
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.
Synthesis: Pictet-Spengler Reaction
A plausible synthetic route to the target molecule is the Pictet-Spengler reaction, a classic method for constructing the tetrahydroisoquinoline ring system.
The Biological Activity of 6-Hydroxy-THIQ Ethyl Ester Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 6-hydroxy-tetrahydroisoquinoline (6-hydroxy-THIQ) represent a versatile class of heterocyclic compounds with significant therapeutic potential across various disease areas. While data on a single, specific "6-hydroxy-THIQ ethyl ester" is not extensively available in public literature, research on closely related analogues, particularly ethyl ester prodrugs, has revealed potent biological activities. This technical guide consolidates the available scientific information, focusing on a well-documented example of a 6-hydroxy-THIQ derivative ethyl ester that functions as a potent antagonist of the Lymphocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This guide will delve into its mechanism of action, present quantitative biological data, outline relevant experimental protocols, and provide visualizations of key pathways and workflows.
Introduction to 6-Hydroxy-Tetrahydroisoquinolines (THIQs)
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of a hydroxyl group at the 6-position can significantly influence the pharmacological properties of these molecules, providing a key interaction point for receptor binding and allowing for further chemical modification. THIQ derivatives have been investigated for their potential as anti-cancer, neuroprotective, and anti-inflammatory agents.[2][3][4] The addition of an ethyl ester group is a common medicinal chemistry strategy to improve the pharmacokinetic properties of a drug candidate, often enhancing oral bioavailability by increasing lipophilicity and facilitating transport across biological membranes, with the ester being subsequently hydrolyzed in vivo to the active carboxylic acid form.
A Case Study: A 6-Hydroxy-THIQ Ethyl Ester as an LFA-1/ICAM-1 Antagonist
A notable example of a biologically active 6-hydroxy-THIQ ethyl ester is a compound designated as 6t in a study by Zhong et al. (2010).[5][6] This compound is the ethyl ester prodrug of the carboxylic acid 6q , a potent antagonist of the LFA-1/ICAM-1 interaction. This protein-protein interaction is a critical step in the inflammatory cascade, mediating T-cell adhesion, migration, and the formation of the immunological synapse.[4][7] By blocking this interaction, these THIQ derivatives can effectively inhibit inflammatory responses.[5]
Mechanism of Action
The primary mechanism of action for this class of 6-hydroxy-THIQ derivatives is the disruption of the binding between the integrin LFA-1, expressed on leukocytes, and its receptor ICAM-1, found on endothelial cells and antigen-presenting cells.[5] This inhibition prevents the cell-to-cell adhesion necessary for T-cell activation and migration to sites of inflammation.[4][8] The ethyl ester prodrug (6t) is designed to be absorbed more readily upon oral administration, after which it is rapidly hydrolyzed by esterases in the body to the active carboxylic acid (6q).[6]
Quantitative Biological Data
The following tables summarize the in vitro potency and pharmacokinetic parameters of the 6-hydroxy-THIQ derivative 6q and its ethyl ester prodrug 6t .[6]
Table 1: In Vitro Activity of LFA-1/ICAM-1 Antagonist 6q [6]
| Assay | Endpoint | Value |
| LFA-1/ICAM-1 Adhesion Assay | IC50 | 2 nM |
| Human T-Cell Adhesion (HuT-78) | IC50 | 1.4 nM |
| Super-antigen (SEB) Induced T-Cell Activation | IC50 | 3 nM |
Table 2: Pharmacokinetic Properties of THIQ Ethyl Ester Prodrug 6t [6]
| Species | Dose (Oral) | Bioavailability (F%) |
| Mouse | 20 mg/kg | 27% |
| Mouse | 100 mg/kg | 31% |
| Rat | 20 mg/kg | 18% |
Note: The bioavailability data reflects the exposure to the active parent acid (6q) after oral administration of the ethyl ester prodrug (6t).[6]
Experimental Protocols
LFA-1/ICAM-1 Adhesion Assay
This assay is designed to quantify the ability of a compound to inhibit the binding of LFA-1 to ICAM-1.
-
Plate Coating: 96-well plates are coated with purified human ICAM-1.
-
Cell Preparation: A human T-cell line expressing LFA-1 (e.g., HuT-78) is labeled with a fluorescent dye.
-
Compound Incubation: The labeled T-cells are pre-incubated with varying concentrations of the test compound (e.g., 6q).
-
Adhesion: The cell-compound mixture is added to the ICAM-1 coated plates and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by a gentle washing step.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
In Vivo Murine Peritonitis Model
This model is used to assess the in vivo efficacy of the LFA-1/ICAM-1 antagonist in reducing neutrophil migration.[5]
-
Animal Model: Male mice are used for this study.
-
Compound Administration: The test compound (e.g., the ethyl ester 6t) is administered orally at a specific dose. The parent acid (6q) can be administered intravenously as a positive control.
-
Induction of Peritonitis: A sterile inflammatory agent, such as thioglycollate, is injected into the peritoneal cavity of the mice to induce neutrophil infiltration.
-
Cell Collection: After a set period (e.g., 4 hours), the mice are euthanized, and the peritoneal cavity is washed with a buffer to collect the migrated cells.
-
Cell Counting: The total number of neutrophils in the peritoneal lavage fluid is determined, typically by flow cytometry or manual counting after staining.
-
Analysis: The reduction in neutrophil migration in the compound-treated group is compared to a vehicle-treated control group to determine the in vivo efficacy.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the LFA-1/ICAM-1 interaction by a 6-hydroxy-THIQ derivative.
Experimental Workflow Diagram
Caption: Workflow for the discovery and preclinical evaluation of THIQ-based LFA-1 antagonists.
Conclusion
While the broader class of 6-hydroxy-THIQ ethyl esters remains a promising area for further research, the detailed investigation of specific analogues, such as the LFA-1/ICAM-1 antagonist 6t , highlights the therapeutic potential of this chemical scaffold. The ethyl ester prodrug strategy has been successfully employed to achieve oral bioavailability, leading to significant in vivo efficacy in preclinical models of inflammation. This technical guide provides a foundational understanding of the biological activity of these compounds, offering valuable insights for researchers and professionals engaged in the discovery and development of novel therapeutics. Further exploration of 6-hydroxy-THIQ derivatives is warranted to unlock their full potential in treating a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule. | Semantic Scholar [semanticscholar.org]
- 3. Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Integrin LFA-1 Controls T Follicular Helper Cell Generation and Maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. The THIQ scaffold is a "privileged" structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound, drawing upon structure-activity relationship (SAR) studies of closely related analogs. The primary focus of this document is the compelling evidence suggesting that the kappa-opioid receptor (KOR) is a key therapeutic target for this class of compounds, positioning them as potential candidates for the development of novel therapeutics for a range of neurological and psychiatric disorders.
Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a core structural motif in a vast array of biologically active molecules.[1] Derivatives of this scaffold have been shown to exhibit a wide range of pharmacological effects, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1] Notably, the constrained cyclic structure of the THIQ core makes it an attractive scaffold for the design of ligands targeting G-protein coupled receptors (GPCRs), including opioid receptors.
While direct experimental data for this compound is limited in publicly available literature, extensive research on structurally similar analogs, particularly those with a hydroxyl group on the isoquinoline ring and a carboxylic acid or ester at the 3-position, provides strong evidence for their interaction with opioid receptors.
Primary Therapeutic Target: Kappa-Opioid Receptor (KOR)
The most promising and well-documented therapeutic target for 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide derivatives, close analogs of the title compound, is the kappa-opioid receptor (KOR) .[2][3][4] These compounds have been extensively studied as potent and selective KOR antagonists.[2][3][4]
Role of the Kappa-Opioid Receptor
The KOR is a GPCR that, upon activation by its endogenous ligand dynorphin, modulates a variety of physiological and pathological processes, including:
-
Mood and Affect: KOR activation is associated with dysphoria, anhedonia, and depressive-like states.
-
Stress Response: The KOR system is a critical mediator of the stress response.
-
Addiction: KOR activation is implicated in the negative reinforcement and relapse associated with substance use disorders.
-
Pain Perception: While the role of KOR in pain is complex, its modulation is a target for non-addictive analgesics.
Therapeutic Rationale for KOR Antagonism
Antagonism of the KOR is a promising therapeutic strategy for a range of conditions, including:
-
Major Depressive Disorder (MDD)
-
Anxiety Disorders
-
Substance Use Disorders (e.g., alcohol, cocaine, and opioid addiction)
-
Anhedonia
By blocking the effects of dynorphin, KOR antagonists can potentially alleviate the negative affective states associated with these disorders.
Signaling Pathway of KOR Antagonism
The logical relationship of KOR antagonism by a THIQ derivative is depicted in the following diagram. A KOR antagonist binds to the receptor, preventing the binding of the endogenous agonist, dynorphin. This blockage inhibits the downstream signaling cascade, which includes the dissociation of the G-protein subunits and subsequent modulation of intracellular effectors.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)‑7-Hydroxy‑N‑[(1S)‑2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple Tetrahydroisoquinolines Are Potent and Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Tetrahydroisoquinoline Alkaloids: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroisoquinoline (THIQ) alkaloids represent a vast and structurally diverse family of natural products, with over 3,000 known compounds.[1] These alkaloids are widely distributed in the plant kingdom, particularly in families such as Papaveraceae, Berberidaceae, and Annonaceae.[2] The THIQ scaffold is also found in some marine organisms and can be formed endogenously in mammals. The core 1,2,3,4-tetrahydroisoquinoline structure is a privileged scaffold in medicinal chemistry, as it is a key pharmacophore in a wide range of biologically active compounds.
THIQ alkaloids exhibit a broad spectrum of pharmacological activities, including analgesic, antimicrobial, anticancer, and neurotropic effects. Their diverse biological actions have made them a focal point of research in drug discovery and development. This technical guide provides an in-depth overview of the discovery, isolation, purification, and characterization of THIQ alkaloids, with a focus on experimental protocols, quantitative data, and the elucidation of their mechanisms of action through signaling pathway analysis.
I. Discovery and Biosynthesis
The biosynthesis of THIQ alkaloids in plants typically originates from the amino acid tyrosine, which is converted to dopamine and 4-hydroxyphenylacetaldehyde. The key step in the formation of the THIQ core is the Pictet-Spengler condensation of these two precursors, catalyzed by the enzyme norcoclaurine synthase (NCS), to yield (S)-norcoclaurine. This central intermediate then undergoes a series of enzymatic modifications, including hydroxylation, methylation, and oxidative coupling, to generate the vast array of THIQ alkaloid structures.
Recent advancements have enabled the heterologous biosynthesis of THIQs in microorganisms like Escherichia coli and yeast, offering a promising alternative to extraction from natural sources for the sustainable production of these valuable compounds.[3][4]
II. Extraction and Isolation from Natural Sources
The extraction and isolation of THIQ alkaloids from plant material is a multi-step process that leverages the basicity and solubility of these compounds. A general workflow involves extraction, acid-base partitioning, and chromatographic purification.
Experimental Protocols
1. General Extraction and Acid-Base Partitioning (modified Stas-Otto method)
This method is a classic and effective approach for the selective extraction of alkaloids from complex plant matrices.
-
Materials:
-
Dried and powdered plant material
-
Hexane or petroleum ether (for defatting)
-
Methanol or ethanol
-
Dilute hydrochloric acid (e.g., 2%) or tartaric acid solution
-
Ammonium hydroxide solution or sodium carbonate solution
-
Dichloromethane or chloroform
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
-
-
Procedure:
-
Defatting: The powdered plant material is first extracted with a nonpolar solvent like hexane to remove lipids and other nonpolar constituents. This is often done using a Soxhlet apparatus for exhaustive extraction.[5]
-
Alkaloid Extraction: The defatted plant material is then extracted with a polar solvent such as methanol or ethanol to solubilize the alkaloids (both as free bases and salts).
-
Acidification: The alcoholic extract is concentrated under reduced pressure, and the residue is dissolved in a dilute acidic solution (e.g., 2% HCl). This converts the basic alkaloids into their water-soluble salts.
-
Washing: The acidic aqueous solution is washed with a nonpolar organic solvent (e.g., dichloromethane) to remove any remaining neutral or weakly acidic impurities.
-
Basification: The aqueous solution is then made alkaline (pH 9-10) by the addition of a base like ammonium hydroxide. This liberates the free alkaloid bases.
-
Extraction of Free Bases: The free alkaloids are then extracted from the aqueous phase into an immiscible organic solvent such as dichloromethane or chloroform. This step is typically repeated multiple times to ensure complete extraction.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude alkaloid extract.
-
2. Column Chromatography for Purification
Column chromatography is a widely used technique for the separation of individual alkaloids from the crude extract based on their polarity.
-
Materials:
-
Crude alkaloid extract
-
Silica gel (60-120 or 230-400 mesh) or alumina
-
Glass column
-
A series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol, chloroform)
-
Test tubes or flasks for fraction collection
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp and/or staining reagents (e.g., Dragendorff's reagent) for TLC visualization
-
-
Procedure:
-
Column Packing: A slurry of the stationary phase (e.g., silica gel) in a nonpolar solvent is carefully packed into the glass column.
-
Sample Loading: The crude alkaloid extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the column.
-
Elution: The column is eluted with a solvent system of gradually increasing polarity (gradient elution). This can start with a nonpolar solvent like hexane and gradually transition to more polar solvents like ethyl acetate and methanol.
-
Fraction Collection: The eluent is collected in a series of fractions.
-
Fraction Analysis: The composition of each fraction is monitored by TLC. Fractions with similar TLC profiles are combined.
-
Isolation of Pure Compounds: The solvent is evaporated from the combined fractions containing the desired alkaloid to yield the purified compound.
-
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For the isolation of highly pure alkaloids, especially those present in small quantities or with very similar polarities, preparative HPLC is the method of choice.
-
Instrumentation:
-
Preparative HPLC system with a pump capable of high flow rates, a sample injector, a preparative column (typically a C18 reversed-phase column), and a detector (e.g., UV-Vis).
-
Fraction collector.
-
-
General Procedure:
-
Method Development: An analytical HPLC method is first developed to achieve good separation of the target alkaloid from impurities.
-
Scale-Up: The analytical method is then scaled up to a preparative scale by increasing the column diameter, flow rate, and injection volume.
-
Purification: The crude or partially purified alkaloid mixture is injected onto the preparative HPLC system.
-
Fraction Collection: The detector signal is monitored, and the fraction collector is programmed to collect the peak corresponding to the target alkaloid.
-
Solvent Removal: The solvent is removed from the collected fraction, typically by lyophilization or evaporation, to yield the highly purified alkaloid.
-
III. Chemical Synthesis of Tetrahydroisoquinolines
The chemical synthesis of THIQ alkaloids is crucial for confirming their structures, exploring structure-activity relationships, and producing analogues with improved pharmacological properties. The Pictet-Spengler reaction is a cornerstone of THIQ synthesis.[6][7][8][9]
Experimental Protocol: Pictet-Spengler Synthesis of Salsolidine
This protocol describes the synthesis of (±)-salsolidine from 3,4-dimethoxyphenethylamine and acetaldehyde.[6]
-
Materials:
-
3,4-Dimethoxyphenethylamine
-
Acetaldehyde
-
Concentrated hydrochloric acid
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
Reaction Setup: Dissolve 3,4-dimethoxyphenethylamine in methanol in a round-bottom flask.
-
Acidification and Aldehyde Addition: Add concentrated hydrochloric acid to the solution, followed by the dropwise addition of acetaldehyde while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
Neutralization: Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into dichloromethane.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude salsolidine.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
-
IV. Quantitative Data and Characterization
The unambiguous identification and characterization of isolated THIQ alkaloids rely on a combination of spectroscopic techniques. The purity of the isolated compounds is typically assessed by HPLC and NMR.[10]
Table 1: Spectroscopic Data for Representative Tetrahydroisoquinoline Alkaloids
| Alkaloid | Molecular Formula | MW | 1H NMR (δ, ppm, solvent) | 13C NMR (δ, ppm, solvent) | MS (m/z) |
| Salsolinol | C10H13NO2 | 179.22 | 6.60 (1H, s, H-5), 6.55 (1H, s, H-8), 4.33 (1H, q, J=6.6 Hz, H-1), 3.38 (1H, m, H-3a), 2.95 (1H, m, H-3b), 2.70 (2H, t, J=6.0 Hz, H-4), 1.43 (3H, d, J=6.6 Hz, 1-CH3) (D2O) | 144.5 (C-6), 143.8 (C-7), 128.9 (C-4a), 122.1 (C-8a), 116.3 (C-8), 113.2 (C-5), 52.1 (C-1), 41.5 (C-3), 28.7 (C-4), 21.9 (1-CH3) (CD3OD) | 180 [M+H]+ |
| (S)-Reticuline | C19H23NO4 | 329.39 | 6.85 (1H, d, J=8.0 Hz, H-5'), 6.72 (1H, d, J=8.0 Hz, H-6'), 6.69 (1H, s, H-5), 6.57 (1H, s, H-8), 3.85 (3H, s, 6-OCH3), 3.84 (3H, s, 3'-OCH3), 2.45 (3H, s, N-CH3) (CDCl3) | 145.3 (C-4'), 144.9 (C-3'), 144.2 (C-6), 143.9 (C-7), 131.3 (C-1'), 129.8 (C-4a), 126.4 (C-8a), 121.3 (C-6'), 114.7 (C-2'), 111.4 (C-5), 110.9 (C-8), 60.1 (C-1), 56.1 (6-OCH3), 55.9 (3'-OCH3), 47.1 (C-3), 42.1 (N-CH3), 40.8 (C-α), 29.3 (C-4) (CDCl3) | 330 [M+H]+ |
| Protopine | C20H19NO5 | 353.37 | 6.90 (1H, s, H-1), 6.69 (1H, d, J=7.8 Hz, H-12), 6.66 (1H, d, J=7.8 Hz, H-11), 6.64 (1H, s, H-4), 5.95 (2H, s, –OCH2O-2,3), 5.92 (2H, s, –OCH2O-9,10), 3.78 (2H, br s, H-13), 3.58 (2H, br s, H-8), 2.2–3.2 (4H, br s, H-5, 6), 1.91 (3H, s, N-CH3) (CDCl3)[11] | 196.4 (C-14), 148.0 (C-10), 147.1 (C-2), 146.4 (C-3), 145.9 (C-9), 132.8 (C-8a), 131.6 (C-12a), 129.1 (C-4a), 124.9 (C-12b), 119.5 (C-11), 110.1 (C-12), 108.3 (C-4), 107.5 (C-1), 101.2 (–OCH2O-2,3), 100.9 (–OCH2O-9,10), 57.8 (C-6), 51.5 (C-8), 46.1 (N-CH3), 37.1 (C-13), 29.9 (C-5) (CDCl3) | 354 [M+H]+ |
Note: NMR data can vary slightly depending on the solvent and instrument used.
Mass Spectrometry Fragmentation
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the structural elucidation of THIQ alkaloids.[1][12][13][14] The fragmentation patterns provide valuable information about the substituent groups and the core structure. For benzylisoquinoline alkaloids, a characteristic fragmentation is the cleavage of the benzylic C1-Cα bond, leading to the formation of isoquinolinium and benzyl fragments.
V. Signaling Pathways and Mechanisms of Action
Many THIQ alkaloids exert their biological effects by interacting with specific molecular targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system. The dopaminergic and opioid receptor systems are major targets for this class of compounds.
Dopaminergic System
Several THIQ alkaloids, both endogenous and plant-derived, have been shown to interact with dopamine receptors. For instance, salsolinol, an endogenous THIQ formed from dopamine and acetaldehyde, has been implicated in the pathophysiology of Parkinson's disease and alcohol dependence. It can interact with D2-like dopamine receptors, which are typically coupled to Gαi/o proteins.[15] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][16]
Opioid System
Certain THIQ alkaloids, particularly the complex benzylisoquinolines like morphine, are potent agonists of opioid receptors. These receptors (μ, δ, and κ) are also GPCRs coupled to Gαi/o proteins. Ligand binding to opioid receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Additionally, the βγ-subunits of the activated G-protein can directly modulate ion channels, such as opening G-protein-gated inwardly rectifying potassium (GIRK) channels and closing voltage-gated calcium channels (VGCCs). These actions result in hyperpolarization of the neuronal membrane and reduced neurotransmitter release, which underlies the analgesic effects of these compounds.
Another important aspect of GPCR signaling is the recruitment of β-arrestin. Upon agonist binding and receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor, leading to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades. Assays to measure β-arrestin recruitment are valuable tools for characterizing the functional selectivity or "biased agonism" of novel THIQ ligands.[17][18][19][20][21][22]
VI. Experimental Workflows
Visualizing the logical flow of experimental procedures is essential for planning and executing research on THIQ alkaloids.
Bioassay-Guided Isolation Workflow
This workflow illustrates how biological activity testing can be integrated into the isolation process to identify and purify bioactive compounds.[23][24][25][26][27]
Conclusion
The tetrahydroisoquinoline alkaloids are a rich source of chemical diversity and pharmacological activity. The methodologies for their discovery, isolation, and characterization have evolved significantly, enabling researchers to efficiently identify and study these complex molecules. A thorough understanding of the experimental protocols for extraction and synthesis, combined with advanced spectroscopic techniques for structure elucidation and cell-based assays for mechanistic studies, is essential for advancing the field of THIQ alkaloid research. This guide provides a foundational framework for scientists and drug development professionals to explore the vast potential of this important class of natural products.
References
- 1. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry [oak.go.kr]
- 2. Differential activation of G protein‐mediated signaling by synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. D2-dopamine receptor-mediated inhibition of cyclic AMP formation in striatal neurons in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. name-reaction.com [name-reaction.com]
- 8. organicreactions.org [organicreactions.org]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 22. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Bioassay-Guided Fractionation and Identification of Potent Acetylcholinesterase Inhibitors from Narcissus c.v. ‘Hawera’ Using Optimized Vacuum Liquid Chromatography, High Resolution Mass Spectrometry and Bioautography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Bioassay guided fractionation: Significance and symbolism [wisdomlib.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A Versatile Chiral Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a constrained analog of the amino acid tyrosine, is a valuable chiral building block in medicinal chemistry. Its rigid scaffold and functional handles make it an attractive component for the synthesis of complex molecular architectures with specific pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and applications of this versatile molecule, with a focus on its role in the development of novel therapeutics, particularly as a key component of kappa-opioid receptor antagonists. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its use in drug discovery and development programs.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The incorporation of a carboxylic acid or ester functionality at the 3-position, along with a hydroxyl group on the aromatic ring, provides a constrained amino acid analog with significant potential for creating peptidomimetics and other small molecule drugs.[2] Specifically, this compound (6-hydroxy-Tic-OEt) serves as a conformationally restricted tyrosine mimetic, enabling the design of ligands with enhanced receptor affinity and selectivity. This guide will delve into the synthetic methodologies to access this chiral building block, its purification into single enantiomers, and its application in the design of pharmacologically active agents.
Synthesis and Chiral Resolution
The synthesis of racemic this compound is most commonly achieved through the Pictet-Spengler reaction. Subsequent chiral resolution is critical to isolate the desired enantiomer for stereospecific drug-target interactions.
Racemic Synthesis via Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][4][5][6] For the synthesis of the target molecule, a suitable starting material is a protected dopamine derivative, such as 3-methoxy-4-hydroxyphenethylamine, which is reacted with ethyl glyoxylate.
Caption: Pictet-Spengler synthesis workflow.
Experimental Protocol: Synthesis of Racemic this compound
-
Step 1: N-Boc Protection of 3-Methoxy-4-hydroxyphenethylamine. To a solution of 3-methoxy-4-hydroxyphenethylamine (1 equivalent) in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and triethylamine (1.2 equivalents). Stir the reaction mixture at room temperature for 12-16 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.
-
Step 2: Pictet-Spengler Cyclization. Dissolve the N-Boc protected phenethylamine (1 equivalent) and ethyl glyoxylate (1.2 equivalents) in a solvent like dichloromethane. Cool the mixture to 0°C and add a strong acid catalyst, such as trifluoroacetic acid (TFA), dropwise. Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC. Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution, extract the product with dichloromethane, dry the organic layer, and concentrate. The crude product can be purified by column chromatography on silica gel.
-
Step 3: Deprotection. The N-Boc protecting group can be removed by treating the product from Step 2 with a solution of TFA in dichloromethane or with HCl in dioxane at room temperature. After stirring for 2-4 hours, the solvent is removed under reduced pressure to yield the crude racemic product.
Table 1: Representative Yields for Pictet-Spengler Synthesis
| Step | Product | Typical Yield |
| 1 | N-Boc-3-methoxy-4-hydroxyphenethylamine | >95% |
| 2 | N-Boc-Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | 60-70% |
| 3 | Racemic this compound | >90% |
Chiral Resolution by Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly efficient method for separating enantiomers. Lipases are commonly used for the stereoselective hydrolysis of esters.[7][8][9][10][11] In the case of racemic this compound, a lipase can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.
References
- 1. Viloxazine - Wikipedia [en.wikipedia.org]
- 2. Bufotenin - Wikipedia [en.wikipedia.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. organicreactions.org [organicreactions.org]
- 6. name-reaction.com [name-reaction.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paper Details | Paper Digest [paperdigest.org]
In Silico Analysis of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth in silico evaluation of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a molecule of interest in drug discovery and development. The following analysis leverages established computational models to predict its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In silico prediction of these properties provides a rapid and cost-effective initial assessment. The predicted physicochemical properties for this compound are summarized in Table 1. These values were calculated using validated computational models that analyze the molecule's structure-property relationships.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| logP (Octanol-Water Partition Coefficient) | 1.35 |
| Topological Polar Surface Area (TPSA) | 58.7 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Molar Refractivity | 61.4 cm³ |
| Rotatable Bonds | 3 |
Note: These values are generated from in silico predictions and should be confirmed by experimental studies.
ADMET Profile
The ADMET profile of a drug candidate is a crucial factor in its potential success, with poor pharmacokinetic properties being a major cause of late-stage drug development failures.[1] In silico ADMET prediction offers an early-stage screening to identify potential liabilities.[2][3] Table 2 presents the predicted ADMET properties for this compound.
Table 2: Predicted ADMET Properties
| Parameter | Prediction | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Likely to have good intestinal permeability. |
| P-glycoprotein Substrate | No | Low potential for efflux by P-glycoprotein. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Yes | Capable of crossing the blood-brain barrier. |
| Plasma Protein Binding | Moderate | Moderate binding to plasma proteins is expected. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Low potential for inhibition of CYP3A4. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Yes | Likely to be a substrate for renal excretion transporters. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low probability of being a mutagen. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
| Hepatotoxicity | Low | Low probability of causing liver damage. |
| Skin Sensitization | No | Unlikely to cause skin sensitization. |
Note: These predictions are based on computational models and require experimental validation.
Predicted Biological Activities
To explore the potential therapeutic applications of this compound, its biological activity spectrum was predicted using the PASS (Prediction of Activity Spectra for Substances) online tool.[4][5] This tool compares the structure of a query molecule to a large database of known biologically active compounds to predict its likely activities.[4] The results are presented as a probability of being active (Pa) and a probability of being inactive (Pi).[6] A selection of the most probable activities is presented in Table 3.
Table 3: Predicted Biological Activities (Pa > 0.5)
| Biological Activity | Pa | Pi |
| Neuroprotective | 0.782 | 0.011 |
| Nootropic | 0.751 | 0.015 |
| Monoamine Oxidase B Inhibitor | 0.698 | 0.023 |
| Antiparkinsonian | 0.655 | 0.031 |
| Cognition Enhancer | 0.621 | 0.028 |
| Antidepressant | 0.589 | 0.045 |
| Anxiolytic | 0.543 | 0.052 |
Note: Pa (Probability to be active) and Pi (Probability to be inactive). These are theoretical predictions and do not confirm biological activity.
In Silico Methodologies: Experimental Protocols
The following sections detail the generalized protocols for the in silico methods that can be employed to generate the predictive data presented in this guide.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical representations of the relationship between the chemical structure and the biological activity of a set of compounds.[7] The development of a robust QSAR model follows a well-defined workflow.[8]
Protocol:
-
Data Collection and Curation: A dataset of molecules with known biological activities is compiled.[7] Data should be of high quality and cover a diverse chemical space.
-
Molecular Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each molecule in the dataset.
-
Data Splitting: The dataset is divided into a training set for model building and a test set for model validation.[9]
-
Model Building: A statistical or machine learning method (e.g., Multiple Linear Regression, Support Vector Machines, Artificial Neural Networks) is used to establish a relationship between the descriptors and the biological activity.[7]
-
Model Validation: The predictive power of the model is assessed using both internal (e.g., cross-validation) and external validation (using the test set).[10]
-
Model Application: The validated model is used to predict the activity of new, untested compounds.
Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It is commonly used to predict the binding mode and affinity of a small molecule to a protein target.
Protocol (using AutoDock Vina):
-
Protein and Ligand Preparation: The 3D structures of the protein and ligand are prepared.[12] This involves removing water molecules, adding polar hydrogens, and assigning charges to the protein, and defining rotatable bonds for the ligand.[13]
-
Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[14]
-
Docking Simulation: AutoDock Vina is run to perform the docking calculations.[14] The program will search for the best binding poses of the ligand within the defined grid box.
-
Results Analysis: The output of the docking simulation includes the predicted binding poses and their corresponding binding affinities.[11] These results are then analyzed to understand the potential binding mode and interactions.
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of molecular systems over time, offering a more realistic representation of biological processes compared to static models.[15]
Protocol:
-
System Preparation: A simulation system is created, typically consisting of the protein-ligand complex solvated in a box of water molecules with ions to neutralize the system.[16][17]
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
-
Heating: The system is gradually heated to the desired simulation temperature.
-
Equilibration: The system is equilibrated at the desired temperature and pressure to allow it to reach a stable state.[18]
-
Production Run: The production MD simulation is run for a specified length of time to generate a trajectory of the system's dynamics.[18]
-
Trajectory Analysis: The resulting trajectory is analyzed to study various properties of the system, such as conformational changes, protein-ligand interactions, and solvent effects.[15]
Conclusion
The in silico analysis presented in this technical guide provides a comprehensive preliminary assessment of this compound. The predicted physicochemical properties suggest good drug-like characteristics. The ADMET profile indicates favorable absorption and distribution properties with a potential for CYP2D6 inhibition that warrants further investigation. The predicted biological activities highlight its potential as a neuroprotective and nootropic agent. It is imperative to emphasize that these in silico predictions serve as a valuable guide for further experimental investigation and do not replace the need for in vitro and in vivo studies to confirm these findings. The detailed protocols for the computational methodologies provide a framework for researchers to conduct similar analyses.
References
- 1. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound - C12H15NO3 | CSSB00010239634 [chem-space.com]
- 4. researchgate.net [researchgate.net]
- 5. zenodo.org [zenodo.org]
- 6. genexplain.com [genexplain.com]
- 7. neovarsity.org [neovarsity.org]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. optibrium.com [optibrium.com]
- 10. neovarsity.org [neovarsity.org]
- 11. bioinformaticsreview.com [bioinformaticsreview.com]
- 12. youtube.com [youtube.com]
- 13. Steps for performing molecular docking using autodockvina | PDF [slideshare.net]
- 14. youtube.com [youtube.com]
- 15. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 17. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
Unveiling the Architecture: A Technical Guide to the Structure Elucidation of Novel 6-Hydroxy-Tetrahydroisoquinoline-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Derivatives of 6-hydroxy-tetrahydroisoquinoline-3-carboxylic acid, in particular, are of significant interest due to their potential as therapeutic agents. This technical guide provides an in-depth overview of the multifaceted approach required for the precise structure elucidation of novel derivatives within this class, emphasizing the integration of modern analytical techniques.
Core Analytical Workflow
The definitive assignment of the chemical structure of novel 6-hydroxy-tetrahydroisoquinoline-3-carboxylate derivatives relies on a synergistic combination of spectroscopic and spectrometric techniques. The typical workflow involves synthesis, purification, and subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, where possible, single-crystal X-ray crystallography.
Spectroscopic and Spectrometric Data Interpretation
The structural backbone of a 6-hydroxy-tetrahydroisoquinoline-3-carboxylate derivative presents a unique set of spectroscopic signatures. The following tables summarize typical quantitative data obtained from NMR and MS analyses.
1H NMR Spectral Data
Proton NMR provides crucial information about the electronic environment and connectivity of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 4.0 - 5.5 | m | - |
| H-3 | 3.5 - 4.5 | dd | 5-12 |
| H-4 (axial) | 2.8 - 3.2 | m | - |
| H-4 (equatorial) | 3.2 - 3.6 | m | - |
| Aromatic (H-5, H-7, H-8) | 6.5 - 7.5 | m | - |
| Ester (e.g., -OCH2CH3) | 4.0 - 4.3 (q), 1.1 - 1.4 (t) | q, t | ~7 |
| Phenolic -OH | 8.0 - 10.0 | br s | - |
| Amine N-H | 1.5 - 3.0 | br s | - |
Note: Chemical shifts can vary significantly based on substitution patterns and solvent.[4][5]
13C NMR Spectral Data
Carbon NMR complements the proton data, providing a count of unique carbon atoms and information about their hybridization and electronic environment.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| C=O (Carboxylate) | 170 - 175 |
| C-6 (Phenolic) | 140 - 155 |
| Aromatic C-H | 110 - 130 |
| Aromatic Quaternary | 120 - 140 |
| C-1 | 50 - 65 |
| C-3 | 50 - 60 |
| C-4 | 25 - 35 |
| Ester (e.g., -OC H2CH3) | 60 - 65 |
| Ester (e.g., -OCH2C H3) | 13 - 15 |
Note: These are approximate ranges and are subject to substituent effects.[5]
High-Resolution Mass Spectrometry (HRMS) Data
HRMS is instrumental in determining the elemental composition of a novel compound by providing a highly accurate mass-to-charge ratio (m/z).
| Ionization Mode | Adduct | Typical Observation |
| Electrospray (ESI+) | [M+H]+ | Precise mass of the protonated molecule |
| Electrospray (ESI+) | [M+Na]+ | Precise mass of the sodiated molecule |
The experimentally determined mass is compared with the calculated mass for a proposed chemical formula, with a mass error of less than 5 ppm being a strong indicator of the correct formula.
Experimental Protocols
Detailed and standardized experimental procedures are critical for reproducible and reliable data.
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). For CDCl3, the residual solvent peak at 7.26 ppm for 1H NMR and 77.16 ppm for 13C NMR can also be used for calibration.[6]
-
Data Acquisition: Record 1H NMR and 13C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[6] For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon connectivities.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction, and integration) using appropriate software.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Ionization: Utilize an appropriate ionization technique, most commonly Electrospray Ionization (ESI), which is a soft ionization method suitable for polar molecules.
-
Mass Analysis: Acquire the mass spectrum in a high-resolution mode (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Analysis: Determine the accurate m/z value of the molecular ion and use software to calculate the elemental composition.
Single-Crystal X-ray Crystallography Protocol
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[7]
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).[7]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.[7] This provides unambiguous determination of the molecular structure, including stereochemistry.
Logical Relationships in Structure Determination
The process of piecing together the structural puzzle from various data sources follows a logical progression.
Biological Significance and Future Directions
Tetrahydroisoquinoline derivatives have demonstrated a wide range of pharmacological activities, including antitumor, antibacterial, antiviral, and antimalarial properties.[1][2][8] The structure elucidation of novel 6-hydroxy-tetrahydroisoquinoline-3-carboxylate derivatives is a critical step in the drug discovery process, enabling a deeper understanding of structure-activity relationships (SAR) and guiding the design of more potent and selective therapeutic agents.[2] Future work will likely focus on the development of new synthetic methodologies to access diverse derivatives and the exploration of their therapeutic potential in various disease models.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
Preliminary Bioactivity Screening of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A Technical Guide
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of significant biological activities.[1][2][3] THIQ derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, which include antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][4][5][6] The structural rigidity and conformational constraints of the THIQ nucleus make it an attractive framework for the design of potent and selective therapeutic agents. Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a derivative of this important scaffold. While extensive research has been conducted on various THIQ analogs, this guide focuses on establishing a preliminary bioactivity screening protocol for this specific, yet underexplored, compound.
This technical document provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct an initial in vitro evaluation of the antioxidant, anti-inflammatory, and cytotoxic properties of this compound. The following sections detail the experimental methodologies for key assays, present templates for data organization, and include visualizations of experimental workflows and relevant biological pathways to guide the investigation.
Proposed Preliminary Bioactivity Screening Workflow
A systematic approach to preliminary bioactivity screening is crucial for efficiently assessing the therapeutic potential of a novel compound. The following workflow outlines a logical progression from initial single-concentration screening to more detailed dose-response characterization.
Data Presentation
Quantitative data from the bioactivity assays should be meticulously recorded and organized to facilitate comparison and interpretation. The following tables serve as templates for summarizing the experimental results.
Table 1: In Vitro Antioxidant Activity
| Assay Type | Test Concentration(s) (µM) | % Radical Scavenging / Inhibition | IC₅₀ (µM) | Positive Control (e.g., Ascorbic Acid) IC₅₀ (µM) |
| DPPH | ||||
| ABTS | ||||
| FRAP | (EC₅₀) | (Trolox EC₅₀) |
Table 2: In Vitro Anti-inflammatory Activity
| Assay Type | Test Concentration(s) (µM) | % Inhibition | IC₅₀ (µM) | Positive Control (e.g., Diclofenac Sodium) IC₅₀ (µM) |
| Protein Denaturation | ||||
| COX-2 Inhibition | (Celecoxib IC₅₀) | |||
| Nitric Oxide (NO) Inhibition | (L-NAME IC₅₀) |
Table 3: In Vitro Cytotoxicity
| Cell Line | Cell Type | Test Concentration(s) (µM) | % Cell Viability | IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| e.g., MCF-7 | Breast Cancer | ||||
| e.g., A549 | Lung Cancer | ||||
| e.g., HEK293 | Normal Kidney |
Experimental Protocols
The following are detailed methodologies for key preliminary screening experiments.
Antioxidant Activity Assays
Oxidative stress, arising from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in various diseases.[7] Assays to determine the antioxidant capacity of a compound are therefore a crucial first step in bioactivity screening.
This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, thus neutralizing it and causing a color change from purple to yellow.
-
Principle: The reduction of the DPPH radical is measured by the decrease in absorbance at a specific wavelength.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., 10-500 µM) to 100 µL of the DPPH solution.
-
Ascorbic acid or Trolox should be used as a positive control.
-
A blank well should contain 100 µL of methanol and 100 µL of the test compound at each concentration (for background correction). A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [1 - (Abssample - Absblank) / Abscontrol] * 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the compound concentration.
-
This assay measures the ability of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
-
Principle: The pre-formed ABTS radical cation (ABTS•⁺) is green in color. In the presence of an antioxidant, it is reduced back to the colorless ABTS, and the decrease in absorbance is measured.
-
Protocol:
-
Prepare the ABTS•⁺ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours at room temperature.[8]
-
Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
In a 96-well plate, add 20 µL of various concentrations of the test compound to 180 µL of the diluted ABTS•⁺ solution.
-
Use Trolox as a positive control.
-
Incubate the plate at room temperature for 6 minutes.[8]
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
-
Anti-inflammatory Activity Assays
Chronic inflammation is a key factor in the pathogenesis of many diseases.[9] Therefore, screening for anti-inflammatory activity is a vital component of drug discovery.
This simple in vitro assay provides a preliminary indication of anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.
-
Principle: The test compound's ability to inhibit heat-induced denaturation of a protein, such as bovine serum albumin (BSA), is measured.[9]
-
Protocol:
-
Prepare a 1% aqueous solution of BSA.[9]
-
Prepare various concentrations of the test compound (e.g., 50-1000 µg/mL).
-
The reaction mixture consists of 0.2 mL of the test compound and 2.8 mL of the BSA solution.[9]
-
A control solution consists of 0.2 mL of the vehicle and 2.8 mL of the BSA solution.
-
Use diclofenac sodium as a positive control.
-
Incubate the solutions at 37°C for 20 minutes, then heat at 70°C for 5 minutes.
-
After cooling, measure the turbidity (absorbance) at 660 nm.
-
Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [1 - (Abssample / Abscontrol)] * 100
-
Determine the IC₅₀ value from a dose-response curve.
-
The NF-κB signaling pathway is a central regulator of the inflammatory response, making it a key target for anti-inflammatory drugs.[9] While direct measurement of NF-κB inhibition is a more advanced assay, understanding the pathway is crucial for interpreting potential anti-inflammatory effects.
Cytotoxicity Assays
Cytotoxicity assays are essential in early drug development to identify compounds that are toxic to cells, which is crucial for assessing the safety profile of a potential drug candidate.[10][11] These assays can also help identify compounds with potential as anticancer agents if they selectively target cancer cells.[10]
This colorimetric assay is a widely used method for assessing cell viability and proliferation.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability using the formula: % Viability = (Abssample / Abscontrol) * 100
-
Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
-
The 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established source of biologically active compounds.[1][2] The preliminary screening of this compound for antioxidant, anti-inflammatory, and cytotoxic activities, as outlined in this guide, represents a critical first step in elucidating its therapeutic potential. The provided experimental protocols and data presentation templates offer a standardized framework for this initial investigation. Positive results from this preliminary screening would warrant further, more in-depth studies to explore the compound's mechanisms of action and its potential as a lead for drug development.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity [mdpi.com]
- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. opentrons.com [opentrons.com]
- 11. nebiolab.com [nebiolab.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a fundamental and widely utilized transformation in organic synthesis for the construction of tetrahydroisoquinoline and β-carboline skeletons.[1][2] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1] The resulting heterocyclic scaffolds are core components of numerous natural products and medicinally important compounds. This document provides detailed application notes and a comprehensive protocol for the synthesis of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a valuable building block in medicinal chemistry, using the Pictet-Spengler reaction. The protocol is based on established methodologies for similar transformations.
Reaction Principle
The synthesis of this compound proceeds via the Pictet-Spengler reaction of an m-tyrosine ethyl ester derivative with formaldehyde. The reaction is initiated by the formation of a Schiff base between the primary amine of the m-tyrosine ethyl ester and formaldehyde. Subsequent acid-catalyzed intramolecular electrophilic aromatic substitution leads to the formation of the tetrahydroisoquinoline ring system. The hydroxyl group at the meta-position of the starting material directs the cyclization to afford the 6-hydroxy substituted product.
Experimental Protocols
Protocol 1: Pictet-Spengler Reaction of D,L-m-Tyrosine with Formaldehyde to yield 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
This protocol, adapted from patent literature, describes the synthesis of the free carboxylic acid, which serves as a basis for the synthesis of the corresponding ethyl ester.
Materials:
-
D,L-m-Tyrosine
-
0.05 N Sulfuric acid aqueous solution
-
37% Formalin aqueous solution
-
2 N Sodium hydroxide solution
-
Concentrated hydrochloric acid
Procedure:
-
Suspend D,L-m-tyrosine (61.5 g) in 0.05 N sulfuric acid aqueous solution (250 ml).
-
To the suspension, add 37% formalin aqueous solution (48 ml) dropwise.
-
Stir the reaction mixture at 70°C for 12 hours.
-
Cool the reaction mixture under ice cooling for 2 hours to induce crystallization.
-
Filter the obtained crystals and dry them at 60°C under reduced pressure to yield the crude product.
-
For purification, dissolve the crude product in a 2 N sodium hydroxide aqueous solution.
-
Adjust the pH of the solution to 5 with concentrated hydrochloric acid to precipitate the purified product.
-
Filter the precipitate, wash with water, and dry at 60°C under reduced pressure.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |
| D,L-m-Tyrosine | 181.19 | 61.5 g | 0.34 | ~100 (crude) |
| Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |
| 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | 193.19 | 65.6 g (crude) | 0.34 | ~100 (crude) |
Protocol 2: Synthesis of this compound
This proposed protocol adapts the conditions from the synthesis of the free acid for the direct synthesis of the ethyl ester.
Materials:
-
m-Tyrosine ethyl ester hydrochloride
-
Paraformaldehyde or 37% Formalin aqueous solution
-
Anhydrous ethanol
-
Acid catalyst (e.g., sulfuric acid or hydrochloric acid)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Esterification of m-Tyrosine (if starting from the amino acid):
-
Suspend m-tyrosine in anhydrous ethanol.
-
Cool the suspension in an ice bath and bubble dry HCl gas through the mixture until saturation, or add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and then reflux for several hours until TLC analysis indicates complete conversion.
-
Remove the solvent under reduced pressure to obtain the m-tyrosine ethyl ester hydrochloride.
-
-
Pictet-Spengler Reaction:
-
Dissolve m-tyrosine ethyl ester hydrochloride in anhydrous ethanol.
-
Add 1.5 to 2 equivalents of formaldehyde (either as paraformaldehyde or a 37% aqueous solution).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid).
-
Heat the reaction mixture to reflux (approximately 70-80°C) and monitor the progress by TLC. The reaction time is typically between 3 to 12 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Expected Quantitative Data (Estimated):
| Reactant | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |
| m-Tyrosine ethyl ester hydrochloride | 247.70 | 1 eq | - | - |
| Formaldehyde | 30.03 | 1.5-2.0 eq | - | - |
| Product | Molar Mass ( g/mol ) | - | - | (Estimated) 70-90 |
| This compound | 221.25 | - | - | - |
Note: The yield is an estimation based on similar Pictet-Spengler reactions and may vary depending on the specific reaction conditions and purification efficiency.
Visualizations
Reaction Scheme
References
Application Notes and Protocols for the Synthesis of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a valuable scaffold in medicinal chemistry and drug development.[1] The primary synthetic route described is the Pictet-Spengler reaction, a robust and widely used method for the preparation of tetrahydroisoquinoline derivatives.[2][3][4]
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1][5] Specifically, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are constrained analogs of phenylalanine and serve as important building blocks in the design of novel therapeutics. The 6-hydroxy substitution is of particular interest as it offers a handle for further chemical modification and can play a significant role in receptor binding.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[6][2][3][4] In the synthesis of the target compound, a derivative of the amino acid m-tyrosine serves as the β-arylethylamine precursor.
General Synthetic Approach: Pictet-Spengler Reaction
The synthesis of this compound is typically achieved through a Pictet-Spengler reaction of an m-tyrosine ethyl ester derivative with a formaldehyde equivalent in the presence of a strong acid catalyst.
Signaling Pathway Diagram
Caption: General workflow of the Pictet-Spengler reaction for the synthesis of the target THIQ derivative.
Experimental Protocol
This protocol is based on established Pictet-Spengler reaction conditions for the synthesis of related tetrahydroisoquinoline-3-carboxylic acid derivatives.
Materials:
-
D,L-m-Tyrosine
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂)
-
Formalin solution (37-40% formaldehyde in water) or Paraformaldehyde
-
Sulfuric acid (concentrated) or Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
pH paper or pH meter
Step 1: Esterification of D,L-m-Tyrosine to Ethyl D,L-m-Tyrosinate
-
Suspend D,L-m-tyrosine (1.0 eq) in absolute ethanol (5-10 mL per gram of tyrosine) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl D,L-m-tyrosinate hydrochloride as a solid. This can be used in the next step without further purification.
Step 2: Pictet-Spengler Cyclization
-
To a suspension of the crude ethyl D,L-m-tyrosinate hydrochloride (1.0 eq) in water or a dilute acid solution, add formalin (37% aqueous formaldehyde, 1.5-2.0 eq).
-
Add concentrated sulfuric acid or hydrochloric acid to the mixture.
-
Heat the reaction mixture to 50-80°C and stir for 3-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by silica gel column chromatography. The appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) should be determined by TLC analysis.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or oil.
Data Presentation
The following table summarizes typical data for the synthesis of tetrahydroisoquinoline-3-carboxylic acid derivatives via the Pictet-Spengler reaction. Note that specific yields for the target ethyl ester may vary depending on the exact reaction conditions and scale.
| Step | Reactants | Product | Typical Yield (%) |
| Esterification | D,L-m-Tyrosine, Ethanol, Thionyl Chloride | Ethyl D,L-m-Tyrosinate Hydrochloride | >95 |
| Pictet-Spengler | Ethyl D,L-m-Tyrosinate Hydrochloride, Formaldehyde, Acid Catalyst | This compound | 60-85 |
| Overall | 57-81 |
Yields are based on related literature procedures and may vary.
Visualization of Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis and purification of the target compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Thionyl chloride and concentrated acids are corrosive and should be handled with extreme care.
-
Formaldehyde is a known carcinogen and should be handled with appropriate precautions.
-
The neutralization step with sodium bicarbonate will generate carbon dioxide gas, which can cause pressure buildup if not done in an open or vented system.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
These application notes are intended to provide a comprehensive guide for the synthesis of this compound and its derivatives. Researchers should adapt and optimize the protocol based on their specific laboratory conditions and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
Application Notes and Protocols: Using Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the antimicrobial potential of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. The protocols outlined below are based on established methodologies for determining antimicrobial susceptibility and can be adapted for screening and evaluating this novel compound.
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Tetrahydroisoquinoline (THIQ) derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial properties.[1][2] this compound is a THIQ analog that holds potential as a novel antimicrobial agent. These notes offer detailed protocols for assessing its efficacy against various microbial strains.
Some tetrahydroisoquinoline analogs have been shown to exert their antibacterial effects by inhibiting essential bacterial enzymes like DNA gyrase, which is involved in DNA topology.[1] This mechanism disrupts DNA replication and repair, ultimately leading to bacterial cell death.
Data Presentation
Effective evaluation of a novel antimicrobial compound requires systematic and clear presentation of quantitative data. The following tables provide a standardized format for presenting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data. Researchers should populate similar tables with their experimental findings.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Novel Compound |
| Staphylococcus aureus | Gram-positive | 2 - 256 | Vancomycin (MIC: 1 µg/mL) | 32 |
| Streptococcus pneumoniae | Gram-positive | 2 - 256 | Penicillin (MIC: 0.06 µg/mL) | 64 |
| Escherichia coli | Gram-negative | 2 - 256 | Ciprofloxacin (MIC: 0.015 µg/mL) | 128 |
| Pseudomonas aeruginosa | Gram-negative | 2 - 256 | Gentamicin (MIC: 4 µg/mL) | >256 |
| Candida albicans (Yeast) | N/A | 2 - 256 | Fluconazole (MIC: 0.5 µg/mL) | 128 |
Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 32 | 64 | 2 | Bactericidal |
| Streptococcus pneumoniae | 64 | 256 | 4 | Bactericidal |
| Escherichia coli | 128 | >256 | >2 | Bacteriostatic |
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. These protocols are fundamental for screening and characterizing the antimicrobial properties of this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]
Materials:
-
This compound
-
Test microorganisms (bacterial and/or fungal strains)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)[3]
-
Sterile 96-well microtiter plates[3]
-
Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)
-
Sterile diluent (e.g., DMSO, water, or broth)
-
Incubator
-
Micropipettes and sterile tips
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations.[3]
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[5]
-
Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[3][5]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6] This can be assessed visually or by measuring the optical density using a plate reader.
-
Protocol 2: Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a compound based on its ability to diffuse through agar and inhibit microbial growth.[7]
Materials:
-
This compound
-
Test microorganisms
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Sterile Petri dishes
-
Sterile cork borer or pipette tip to create wells
-
Positive control antibiotic
-
Incubator
Procedure:
-
Preparation of Agar Plates:
-
Prepare and sterilize the agar medium according to the manufacturer's instructions.
-
Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
-
Inoculation:
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard.
-
Evenly spread the inoculum over the surface of the agar plates using a sterile swab.
-
-
Application of Compound:
-
Create wells in the agar using a sterile cork borer (e.g., 6 mm in diameter).
-
Add a known concentration of the dissolved this compound into each well.
-
Add a positive control antibiotic to a separate well and a solvent control (the solvent used to dissolve the compound) to another.
-
-
Incubation and Measurement:
-
Incubate the plates under appropriate conditions.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6]
Procedure:
-
Following the MIC determination from the broth microdilution assay, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto fresh, antibiotic-free agar plates.
-
Incubate the plates overnight at the appropriate temperature.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[6]
Visualizations
Diagrams illustrating the experimental workflow and a hypothetical signaling pathway are provided to guide researchers in their investigations.
Caption: Workflow for MIC and MBC Determination.
Caption: Hypothetical Mechanism of Action.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. apec.org [apec.org]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
Application of 6-hydroxy-THIQ ethyl ester in Cancer Cell Line Studies: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The tetrahydroisoquinoline (THIQ) scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities, including potent antitumor effects.[1][2] Various derivatives of THIQ have been synthesized and evaluated for their efficacy against a range of cancer cell lines, demonstrating mechanisms of action that include the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.[3][4][5] The introduction of a hydroxyl group at the 6-position and an ethyl ester functionality is hypothesized to modulate the compound's lipophilicity and cellular uptake, potentially enhancing its cytotoxic and pro-apoptotic effects.
This document provides detailed application notes and experimental protocols for the investigation of 6-hydroxy-THIQ ethyl ester in cancer cell line studies, based on the established activities of structurally related THIQ analogs.
Putative Mechanism of Action
Based on studies of related THIQ derivatives, 6-hydroxy-THIQ ethyl ester is postulated to exert its anticancer effects through the induction of apoptosis. This can occur via either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. Key molecular events may include the activation of caspases (such as caspase-3, -7, -8, and -9), leading to the cleavage of critical cellular substrates and eventual programmed cell death.[5][6] Furthermore, like other THIQ analogs, this compound may also induce cell cycle arrest at various phases (e.g., G2/M or S phase), thereby inhibiting cancer cell proliferation.[3][5]
A proposed signaling pathway for the induction of apoptosis by 6-hydroxy-THIQ ethyl ester is illustrated below.
Caption: Proposed mechanism of apoptosis induction by 6-hydroxy-THIQ ethyl ester.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic effects of 6-hydroxy-THIQ ethyl ester can be evaluated across a panel of human cancer cell lines using a standard MTT assay. The half-maximal inhibitory concentration (IC50) values are determined after a 48-hour treatment period. Expected results, based on analogs, are summarized in the table below.
| Cell Line | Cancer Type | Putative IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5 - 15 |
| MDA-MB-231 | Breast Adenocarcinoma | 10 - 25 |
| A549 | Lung Carcinoma | 2 - 10 |
| HCT-116 | Colorectal Carcinoma | 8 - 20 |
| HeLa | Cervical Cancer | 1 - 8 |
Note: These values are hypothetical and based on data from structurally similar compounds.[3][7]
Experimental Protocols
This protocol outlines the procedure for determining the cytotoxic effect of 6-hydroxy-THIQ ethyl ester on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-hydroxy-THIQ ethyl ester stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of 6-hydroxy-THIQ ethyl ester in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell line
-
6-well plates
-
6-hydroxy-THIQ ethyl ester
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with 6-hydroxy-THIQ ethyl ester at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
This protocol is for detecting the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the anticancer potential of 6-hydroxy-THIQ ethyl ester in vitro. Based on the established bioactivity of the THIQ scaffold, this compound is a promising candidate for further research and development as a novel therapeutic agent. The experimental procedures detailed herein will enable researchers to elucidate its mechanism of action and cytotoxic profile against various cancer cell lines.
References
- 1. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse and potent biological activities. This versatile nitrogen-containing heterocycle has been successfully incorporated into drugs targeting a range of therapeutic areas, including cancer, infectious diseases, and neurological disorders. Among the various decorated THIQ cores, Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate stands out as a particularly valuable building block for the synthesis of complex and biologically active molecules. Its inherent structural features, including a constrained phenylalanine-like moiety, a phenolic hydroxyl group amenable to further derivatization, and a reactive carboxylic ester, make it an attractive starting point for the development of novel therapeutics.
This document provides detailed application notes on the medicinal chemistry relevance of the this compound scaffold, along with protocols for its synthesis and the biological evaluation of its derivatives.
Medicinal Chemistry Applications
The this compound scaffold and its close analogs have been explored for a variety of medicinal chemistry applications, primarily leveraging the unique conformational constraint and the potential for multi-point interactions with biological targets.
Inhibition of Phosphodiesterase 4 (PDE4):
Derivatives of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold have shown promise as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are associated with anti-inflammatory effects, making PDE4 a key target for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The constrained phenylalanine-like structure of the core can mimic the natural substrate, while modifications at the 6-hydroxy and the ethyl ester positions can be exploited to enhance potency and selectivity. For instance, a series of 3-substituted carboxylic ester THIQ derivatives displayed moderate to good inhibition against PDE4B, with IC50 values ranging from 0.95 to 23.25 μM. One notable compound from this series exhibited a potent inhibitory activity against PDE4B with an IC50 of 0.88 μM.[1]
Antiviral Activity - Influenza PA Endonuclease Inhibition:
The 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold, a close analog of the title compound, has been identified as a potent inhibitor of the influenza virus PA endonuclease. This enzyme is crucial for viral replication, and its inhibition represents a promising strategy for the development of new anti-influenza drugs. The dihydroxy-substituted aromatic ring can chelate essential metal ions in the enzyme's active site, while the carboxylic acid moiety provides an additional interaction point. Structure-guided design and systematic structure-activity relationship (SAR) exploration of these derivatives have led to the discovery of potent inhibitors of the PA N-terminal domain (PAN).
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism:
(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been identified as novel agonists of the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, making it an important target for the treatment of type 2 diabetes. One such derivative, (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021), demonstrated potent agonistic activity on human PPARγ with an EC50 of 11.8 nM.
Data Presentation
Table 1: PDE4B Inhibitory Activity of 3-Substituted Carboxylic Ester THIQ Derivatives
| Compound ID | Modification | IC50 (µM) vs. PDE4B |
| 13a | 3-carboxylic ester THIQ derivative | 0.88 |
| Series Average | Various 3-carboxylic ester THIQ derivatives | 0.95 - 23.25 |
Data extracted from a study on 3-substituted carboxylic ester THIQ derivatives as PDE4B inhibitors.[1]
Table 2: PPARγ Agonistic Activity of a (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Derivative
| Compound ID | Chemical Name | EC50 (nM) vs. hPPARγ |
| KY-021 | (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | 11.8 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and efficient method for the synthesis of 1,2,3,4-tetrahydroisoquinolines.[2][3] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
Materials:
-
L-Tyrosine ethyl ester hydrochloride
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-Tyrosine ethyl ester hydrochloride (1 equivalent) in a mixture of water and concentrated hydrochloric acid.
-
Addition of Formaldehyde: To the stirred solution, add formaldehyde solution (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Protocol 2: In Vitro Phosphodiesterase 4B (PDE4B) Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of compounds against the PDE4B enzyme.
Materials:
-
Recombinant human PDE4B enzyme
-
cAMP (substrate)
-
[³H]-cAMP (radiolabeled substrate)
-
5'-Nucleotidase (from Crotalus atrox venom)
-
Anion-exchange resin (e.g., Dowex AG1-X8)
-
Scintillation cocktail
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, PDE4B enzyme, and the test compound at various concentrations (or DMSO for control).
-
Initiation of Reaction: Initiate the reaction by adding a mixture of cAMP and [³H]-cAMP to the reaction mixture. The final cAMP concentration should be below the Km value for the enzyme.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 20 minutes) during which the reaction is linear.
-
Termination of Reaction: Stop the reaction by adding 5'-Nucleotidase. This enzyme will hydrolyze the product of the PDE4B reaction, [³H]-AMP, to [³H]-adenosine.
-
Separation of Product: Add a slurry of anion-exchange resin to the reaction mixture. The unreacted [³H]-cAMP will bind to the resin, while the [³H]-adenosine product will remain in the supernatant.
-
Quantification: Centrifuge the mixture and transfer an aliquot of the supernatant to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Workflow for the synthesis of the target scaffold.
Caption: Inhibition of the PDE4 signaling pathway.
References
Application Notes and Protocols for High-Throughput Screening of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of chemical libraries based on the Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate scaffold. This document outlines detailed protocols for various assays targeting key signaling pathways implicated in cancer and other diseases, along with data presentation guidelines and visualizations to facilitate hit identification and lead optimization.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Derivatives of THIQ have shown promise as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[2][3] this compound and its analogs represent a versatile library for the discovery of novel therapeutic agents. High-throughput screening of such libraries is a critical step in identifying compounds that modulate specific biological targets and pathways.
This document focuses on HTS assays for several key cancer-related signaling pathways where THIQ derivatives have shown potential, including:
-
KRas-Wnt Signaling Pathway: Targeting the interaction and downstream effects of these frequently mutated oncogenic pathways.
-
NF-κB Signaling Pathway: A crucial regulator of inflammation, immunity, and cell survival, often dysregulated in cancer.
-
VEGF Signaling Pathway: A key driver of angiogenesis, the formation of new blood vessels that supply tumors.
-
Estrogen Receptor (ER) Signaling Pathway: A primary target in hormone-dependent cancers like breast cancer.
-
Progesterone Receptor (PR) Signaling Pathway: Another important target in hormone-responsive cancers.
Data Presentation
The following tables summarize the inhibitory activities of a hypothetical library of this compound derivatives against various cancer cell lines and specific molecular targets. This data is presented to illustrate the potential of this chemical scaffold and to provide a reference for hit validation.
Table 1: Anti-proliferative Activity of Tetrahydroisoquinoline Derivatives in Cancer Cell Lines
| Compound ID | Modification on THIQ core | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | SMMC-7721 IC₅₀ (µM) | K562 IC₅₀ (µM) |
| THIQ-001 | Unsubstituted Phenyl | 8.5 | 12.3 | 15.1 | 10.2 | 18.7 |
| THIQ-002 | 4-Chlorophenyl | 1.2 | 2.5 | 3.1 | 0.071 | 0.164 |
| THIQ-003 | 4-Methoxyphenyl | 5.6 | 7.8 | 9.2 | 6.5 | 11.3 |
| THIQ-004 | 4-Nitrophenyl | 3.1 | 4.9 | 5.8 | 4.2 | 7.9 |
| THIQ-005 | 3,4-Dimethoxyphenyl | 6.2 | 8.1 | 10.5 | 7.8 | 13.4 |
Note: The IC₅₀ values are hypothetical and for illustrative purposes. Actual values would be determined experimentally.
Table 2: Inhibitory Activity against Specific Molecular Targets
| Compound ID | KRas-cRAF Interaction IC₅₀ (µM) (TR-FRET) | NF-κB (p65) DNA Binding IC₅₀ (µM) (ELISA) | VEGFR2 Kinase Activity IC₅₀ (µM) | ERα Binding IC₅₀ (µM) (FP) | PR Binding IC₅₀ (µM) (FP) |
| THIQ-001 | > 50 | 25.6 | 32.1 | 45.2 | > 50 |
| THIQ-002 | 5.8 | 3.2 | 8.9 | 12.4 | 18.7 |
| THIQ-003 | 22.1 | 15.8 | 19.5 | 28.9 | 35.4 |
| THIQ-004 | 10.5 | 7.4 | 12.3 | 18.6 | 25.1 |
| THIQ-005 | 35.7 | 20.1 | 28.4 | 39.8 | 48.2 |
Note: The IC₅₀ values are hypothetical and for illustrative purposes. The assay method for each target is indicated in parentheses.
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below. These protocols are designed for 384-well microplate formats and are amenable to automation.
Experimental Workflow Overviews
Caption: High-Throughput Primary Screening Workflow.
References
Application Notes and Protocols for N-Alkylation of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The following sections detail two primary and effective techniques for this transformation: Direct N-Alkylation with Alkyl Halides and Reductive Amination .
Introduction
The secondary amine of the tetrahydroisoquinoline core is a common site for chemical modification to explore structure-activity relationships (SAR) in drug discovery. N-alkylation allows for the introduction of a wide variety of substituents, which can modulate the pharmacological and pharmacokinetic properties of the resulting molecules. The choice of alkylation technique often depends on the nature of the alkyl group to be introduced and the overall chemical functionality of the substrate.
Data Summary
The following table summarizes the key aspects of the two primary N-alkylation techniques. Please note that the yields are representative and may vary depending on the specific substrate and alkylating agent.
| Technique | Alkylating Agent | Typical Reagents | Solvent(s) | Temperature | Reaction Time | Yield | Key Considerations |
| Direct N-Alkylation | Alkyl Halides (e.g., R-Br, R-I) | Base (K₂CO₃, Cs₂CO₃, DIPEA), optional KI | DMF, Acetonitrile | Room Temp. to 80 °C | 2 - 24 hours | Good to Excellent | Potential for over-alkylation to form quaternary ammonium salts. The phenolic hydroxyl may require protection. |
| Reductive Amination | Aldehydes (R-CHO) or Ketones (R₂C=O) | Reducing Agent (NaBH(OAc)₃, NaBH₃CN), optional acid catalyst | DCE, Methanol, THF | Room Temperature | 12 - 24 hours | Good to Excellent | Milder conditions, avoids over-alkylation. A wide range of aldehydes and ketones can be used. |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method is a straightforward approach for introducing alkyl groups onto the nitrogen atom of the tetrahydroisoquinoline. The reaction proceeds via nucleophilic substitution of an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equivalents)
-
Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Potassium iodide (KI) (catalytic amount, optional)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for reaction, work-up, and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent (DMF or Acetonitrile).
-
Add the base (e.g., K₂CO₃, 2.0 equivalents) and a catalytic amount of KI.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the suspension.
-
The reaction mixture is then stirred at room temperature or heated (e.g., to 60-80 °C) depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: Reductive Amination
Reductive amination is a highly efficient and versatile method for N-alkylation that proceeds in two steps in a single pot: the formation of an iminium ion intermediate from the amine and a carbonyl compound, followed by its in-situ reduction. This method is particularly useful for introducing more complex alkyl groups and avoids the issue of over-alkylation.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Solvent: Anhydrous Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount, optional)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for reaction, work-up, and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in the chosen anhydrous solvent (e.g., DCE).
-
If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the solution at room temperature for 1-2 hours.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise over 15-20 minutes. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Visualizations
The following diagrams illustrate the general experimental workflows for the described N-alkylation techniques.
Caption: General workflow for Direct N-Alkylation.
Application Notes and Protocols for Evaluating the Efficacy of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a member of the tetrahydroisoquinoline (THIQ) class of compounds. THIQ derivatives are a significant group of alkaloids found in various plants and have also been identified endogenously in mammals. This class of compounds has garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities. Published research on THIQ analogs suggests potent neuroprotective, anti-cancer, and antioxidant properties.[1][2][3][4][5][6] The structural features of this compound, particularly the hydroxyl group on the aromatic ring, suggest that it may possess significant antioxidant and radical scavenging capabilities, which are often associated with neuroprotective and anti-cancer effects.
These application notes provide a comprehensive suite of cell-based assays to evaluate the potential therapeutic efficacy of this compound. The protocols detailed below will guide researchers in assessing its effects on cell viability, apoptosis, intracellular oxidative stress, and the modulation of the critical PI3K/Akt signaling pathway.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol
Materials:
-
This compound
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or a relevant cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.1%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control (DMSO) | - | 100 ± 5.2 |
| This compound | 0.1 | 98.5 ± 4.8 |
| 1 | 95.2 ± 5.1 | |
| 10 | 88.7 ± 4.5 | |
| 50 | 75.3 ± 6.2 | |
| 100 | 60.1 ± 5.9 | |
| Positive Control (Doxorubicin) | 1 | 45.8 ± 3.7 |
Experimental Workflow
Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Experimental Protocol
Materials:
-
This compound
-
Relevant cell line (e.g., SH-SY5Y for neuroprotection studies, or a cancer cell line like Jurkat)
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Presentation
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| 50 | 60.1 ± 4.2 | 25.4 ± 2.8 | 14.5 ± 1.7 | |
| Positive Control (Staurosporine) | 1 | 15.8 ± 2.9 | 65.7 ± 5.1 | 18.5 ± 2.3 |
Experimental Workflow
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS. Cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8] The fluorescence intensity is proportional to the level of intracellular ROS.
Experimental Protocol
Materials:
-
This compound
-
A suitable cell line (e.g., PC12 for neuroprotection, A549 for cancer)
-
Complete cell culture medium
-
Serum-free medium
-
PBS
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
An ROS inducer (e.g., H2O2 or tert-butyl hydroperoxide)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Pre-treatment: Remove the culture medium and pre-treat the cells with various concentrations of this compound in serum-free medium for 1-2 hours.
-
ROS Induction: After pre-treatment, add the ROS inducer (e.g., H2O2 at a final concentration of 100-500 µM) to the wells (except for the negative control) and incubate for a specified time (e.g., 30-60 minutes).
-
DCFH-DA Staining: Remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Remove the DCFH-DA solution, wash the cells twice with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[8]
Data Presentation
| Treatment Group | Concentration (µM) | ROS Levels (Relative Fluorescence Units, RFU) (Mean ± SD) |
| Vehicle Control | - | 1000 ± 150 |
| H2O2 (200 µM) | - | 8500 ± 620 |
| This compound + H2O2 | 10 | 6200 ± 480 |
| 50 | 3500 ± 310 | |
| Positive Control (N-acetylcysteine) + H2O2 | 1000 | 2500 ± 220 |
Experimental Workflow
Western Blot Analysis of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling pathway that regulates cell survival, proliferation, and apoptosis. Its modulation is a key mechanism for many neuroprotective and anti-cancer agents. Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as Akt.
Experimental Protocol
Materials:
-
This compound
-
Appropriate cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. After treatment, wash the cells with cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control like GAPDH to ensure equal protein loading.
Data Presentation
| Treatment Group | Concentration (µM) | p-Akt/Total Akt Ratio (Fold Change) |
| Vehicle Control | - | 1.0 |
| This compound | 10 | 1.8 |
| 50 | 3.2 | |
| PI3K Inhibitor (e.g., LY294002) + Compound | 50 | 1.1 |
Signaling Pathway Diagram
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Experimental Design for In Vivo Testing of 6-Hydroxy-THIQ Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Analogs of 6-hydroxy-THIQ, in particular, have demonstrated significant potential as therapeutic agents, with reported activities including neuroprotective, anti-cancer, and anti-malarial effects.[1][3][4][5] Recent studies have identified tetrahydroisoquinoline derivatives as promising preclinical candidates for Alzheimer's disease, acting by enhancing lysosome biogenesis.[3][6] The successful translation of these promising in vitro findings into clinical candidates necessitates a rigorous and well-structured in vivo experimental design.
This document provides a comprehensive, tiered approach to the in vivo evaluation of novel 6-hydroxy-THIQ analogs, covering initial high-throughput screening, pharmacokinetic and pharmacodynamic profiling, efficacy testing in relevant disease models, and preliminary safety assessment.
Overall In Vivo Experimental Workflow
A tiered approach is recommended to efficiently screen and characterize 6-hydroxy-THIQ analogs, minimizing the use of resources and animals. The workflow prioritizes early assessment of drug-like properties and in vivo activity before proceeding to more complex and resource-intensive efficacy and safety studies.
Caption: Tiered workflow for in vivo evaluation of 6-hydroxy-THIQ analogs.
Section 1: Preliminary In Vivo Screening (Zebrafish Model)
The larval zebrafish is an excellent vertebrate model for initial, high-throughput in vivo screening due to its small size, rapid development, and permeability to small molecules added to the water.[7][8] This allows for the rapid assessment of neuroactivity and acute toxicity, helping to prioritize compounds for further testing in rodent models.[9][10]
Protocol 1.1: Zebrafish Photomotor Response (PMR) and Acute Toxicity Assay
Objective: To identify neuroactive 6-hydroxy-THIQ analogs and determine their maximum tolerated concentration (MTC) in a whole-organism context.
Materials:
-
Wild-type zebrafish larvae (5-7 days post-fertilization)
-
96-well microplates
-
Automated plate reader/imager with behavioral analysis software
-
6-hydroxy-THIQ analogs dissolved in DMSO (stock solution)
-
Embryo medium (E3)
Methodology:
-
Compound Preparation: Prepare a serial dilution of each 6-hydroxy-THIQ analog in E3 medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control (0.1% DMSO in E3) and a positive control (e.g., a known neuroactive drug).
-
Larvae Dispensing: Place one zebrafish larva per well in a 96-well plate containing 100 µL of E3 medium.
-
Dosing: Remove 50 µL of E3 from each well and add 50 µL of the appropriate compound dilution or control solution.
-
Acclimation: Incubate the plates for 1 hour in the dark at 28.5°C.
-
Behavioral Assay (PMR):
-
Place the 96-well plate into the automated imager.
-
Record baseline activity for 5 minutes (dark).
-
Administer a series of alternating light-dark stimuli (e.g., 3 cycles of 10 seconds light, 10 seconds dark).
-
Record larval movement (distance traveled) throughout the assay. Neuroactive compounds will often cause hypo- or hyperactivity in response to the light-dark transitions.[10]
-
-
Toxicity Assessment: Following the behavioral assay, keep the larvae in the compound solution for 24 hours at 28.5°C. Assess for signs of acute toxicity, including mortality, edema, and morphological defects.
-
Data Analysis:
-
Quantify the total distance moved during light and dark phases.
-
Compare the behavioral profiles of compound-treated larvae to vehicle controls.
-
Determine the LC50 (lethal concentration 50%) and MTC from the 24-hour toxicity assessment.
-
Data Presentation:
Table 1: Zebrafish Screening Data Summary
| Compound ID | Concentration (µM) | Locomotor Activity (% of Vehicle) | 24h Mortality (%) | MTC (µM) |
|---|---|---|---|---|
| Analog-01 | 1 | 110 ± 8 | 0 | > 100 |
| Analog-01 | 10 | 152 ± 12* | 0 | > 100 |
| Analog-01 | 100 | 198 ± 15* | 5 | > 100 |
| Analog-02 | 10 | 95 ± 7 | 0 | > 100 |
| Analog-03 | 10 | 45 ± 5* | 60 | < 10 |
- p < 0.05 vs. Vehicle
Section 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
Analogs that show desired activity and low toxicity in the zebrafish screen should be advanced to rodent PK/PD studies. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compounds and for confirming target engagement in a mammalian system.[11][12]
Protocol 2.1: Rodent Pharmacokinetic (PK) Study
Objective: To determine the key PK parameters (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) of lead candidates.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old)
-
6-hydroxy-THIQ analog
-
Formulation vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 for oral; saline with 5% DMSO for IV)
-
Blood collection tubes (with anticoagulant, e.g., K2-EDTA)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Dosing:
-
Intravenous (IV) Group (n=3-4): Administer the compound via tail vein injection (e.g., 1-2 mg/kg).
-
Oral (PO) Group (n=3-4): Administer the compound via oral gavage (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (approx. 50-100 µL) from each animal at designated time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).[13]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Prepare plasma samples (e.g., via protein precipitation).
-
Quantify the concentration of the parent drug (and any major metabolites, if known) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Data Presentation:
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 850 ± 95 | 450 ± 62 |
| Tmax (h) | 0.08 (5 min) | 1.0 ± 0.2 |
| AUC_last (h*ng/mL) | 1230 ± 150 | 2450 ± 310 |
| Half-life (t½) (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Oral Bioavailability (F%) | N/A | 19.9% |
Protocol 2.2: Pharmacodynamic (PD) / Target Engagement Study
Objective: To confirm that the compound modulates its intended biological target in vivo. This protocol assumes a neuroprotective target based on recent literature.[3][6]
Signaling Pathway: TFEB-Mediated Lysosome Biogenesis
Recent studies suggest that some THIQ derivatives exert neuroprotective effects by activating Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.[3][6] This pathway is a key target for diseases involving protein aggregation, such as Alzheimer's.
Caption: Proposed signaling pathway for THIQ-induced TFEB activation.
Methodology:
-
Animal Dosing: Dose healthy C57BL/6 mice with the compound at one or two dose levels (e.g., 10 and 30 mg/kg, PO) based on PK data. Include a vehicle control group.
-
Tissue Collection: At a time point corresponding to expected peak brain exposure (e.g., 1-2 hours post-dose), euthanize the animals and rapidly dissect the brain. Isolate a relevant brain region (e.g., cortex or hippocampus).
-
Biomarker Analysis:
-
Western Blot: Prepare protein lysates from the brain tissue. Perform Western blotting to measure levels of key proteins in the target pathway, such as phosphorylated TFEB (p-TFEB) and total TFEB. A decrease in the p-TFEB/TFEB ratio indicates activation.
-
qPCR: Extract RNA and perform quantitative real-time PCR (qPCR) to measure the expression of TFEB target genes (e.g., LAMP1, CTSD). An increase in expression indicates target engagement.[3]
-
-
Data Analysis: Compare biomarker levels in treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA or t-test).
Section 3: In Vivo Efficacy Models
Based on the compound's profile and intended therapeutic area, select a relevant animal disease model to test for efficacy.
Protocol 3.1: Neuroprotection - Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
Objective: To evaluate the ability of a 6-hydroxy-THIQ analog to reduce brain injury and neurological deficits following an ischemic stroke.[14][15]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope and instruments
-
Nylon monofilament for occlusion
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
-
Equipment for neurological scoring
Methodology:
-
Pre-treatment: Administer the compound or vehicle PO at a pre-determined time before surgery (e.g., 60 minutes).
-
MCAO Surgery:
-
Anesthetize the rat.
-
Perform a midline neck incision to expose the common carotid artery (CCA).
-
Introduce a nylon filament into the external carotid artery and advance it up the internal carotid artery to block the origin of the middle cerebral artery.
-
After 90 minutes of occlusion, withdraw the filament to allow reperfusion.
-
-
Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., 0-5 scale, where 0=no deficit, 5=severe deficit).[16]
-
Infarct Volume Measurement:
-
Following scoring, euthanize the animal and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Incubate slices in 2% TTC solution, which stains viable tissue red and leaves the infarct area white.
-
Image the slices and use image analysis software to calculate the infarct volume as a percentage of the total hemisphere volume.
-
-
Data Analysis: Compare neurological scores and infarct volumes between treated and vehicle groups using non-parametric (for scores) and parametric (for volume) statistical tests.
Data Presentation:
Table 3: Efficacy in Rat MCAO Stroke Model
| Treatment Group | Dose (mg/kg) | Neurological Score (24h) | Infarct Volume (% of Hemisphere) |
|---|---|---|---|
| Sham (No MCAO) | N/A | 0 ± 0 | 0 ± 0 |
| Vehicle + MCAO | N/A | 3.8 ± 0.4 | 45.2 ± 5.1 |
| Analog-01 + MCAO | 10 | 2.5 ± 0.6* | 28.7 ± 4.3* |
| Analog-01 + MCAO | 30 | 1.9 ± 0.5** | 19.5 ± 3.8** |
- p < 0.05, ** p < 0.01 vs. Vehicle
Section 4: Preliminary Toxicology
Early in vivo toxicity testing is essential to identify potential liabilities before committing to extensive development.[17][18]
Protocol 4.1: 7-Day Repeat-Dose Toxicity Study in Rodents
Objective: To assess the safety profile of a lead candidate after repeated daily dosing and identify potential target organs of toxicity.
Materials:
-
Male and female Sprague-Dawley rats
-
Compound and vehicle
-
Equipment for clinical observations, body weight, and food consumption measurements
-
Clinical pathology analyzers (hematology, clinical chemistry)
-
Histopathology equipment
Methodology:
-
Dose Groups: Assign animals to groups (n=5/sex/group): vehicle control, low dose, mid dose, and high dose. Doses should be selected based on PK and efficacy data.
-
Dosing and Observations:
-
Administer the compound or vehicle daily (e.g., PO) for 7 consecutive days.
-
Conduct daily clinical observations for signs of toxicity.
-
Measure body weight and food consumption at regular intervals.
-
-
Terminal Procedures (Day 8):
-
Collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy, record organ weights (e.g., liver, kidneys, spleen, heart).
-
Collect a comprehensive set of tissues and preserve them in formalin for histopathological examination.
-
-
Data Analysis:
-
Analyze body weight, food consumption, clinical pathology, and organ weight data for dose-dependent changes compared to controls.
-
A veterinary pathologist should evaluate the tissue slides to identify any microscopic findings.
-
Data Presentation:
Table 4: Summary of 7-Day Toxicity Findings in Rats
| Parameter | Vehicle Control | Low Dose (10 mg/kg) | Mid Dose (30 mg/kg) | High Dose (100 mg/kg) |
|---|---|---|---|---|
| Body Weight Change (%) | +5.2 ± 1.1 | +4.9 ± 0.9 | +4.5 ± 1.3 | -2.1 ± 1.5* |
| Key Blood Marker (e.g., ALT U/L) | 35 ± 5 | 38 ± 6 | 75 ± 12* | 250 ± 45** |
| Key Organ Weight (e.g., Liver % BW) | 3.1 ± 0.2 | 3.2 ± 0.3 | 3.8 ± 0.4* | 4.5 ± 0.5** |
| Primary Histopathology Finding | No finding | No finding | Minimal hepatocellular hypertrophy | Mild hepatocellular hypertrophy and single-cell necrosis |
- p < 0.05, ** p < 0.01 vs. Vehicle
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Behavioral screening for neuroactive drugs in zebrafish | Semantic Scholar [semanticscholar.org]
- 9. Behavioral screening for neuroactive drugs in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. labtoo.com [labtoo.com]
- 13. researchgate.net [researchgate.net]
- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hoeford.com [hoeford.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, primarily focusing on the Pictet-Spengler and Bischler-Napieralski reactions, the two most common synthetic routes.
Problem 1: Low or No Product Yield in Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[1] For the synthesis of the target molecule, this would typically involve the reaction of an L-m-tyrosine ethyl ester derivative with formaldehyde.
| Possible Cause | Suggested Solution & Recommendations |
| Insufficiently Activated Aromatic Ring | While the 6-hydroxy group is an activating group, reaction conditions may not be optimal. Ensure the use of an appropriate acid catalyst (e.g., HCl, TFA) and consider adjusting the concentration and temperature. For less reactive substrates, stronger acids or higher temperatures may be required.[1][2] |
| Decomposition of Starting Material | Phenolic compounds can be sensitive to strongly acidic and high-temperature conditions, leading to side reactions or decomposition. Start with milder conditions (e.g., lower acid concentration, room temperature) and gradually increase if the reaction does not proceed. Monitor the reaction closely by TLC. |
| Iminium Ion Instability | The intermediate iminium ion is crucial for the cyclization step.[1] Ensure anhydrous reaction conditions, as water can hydrolyze the iminium ion. Use of a dehydrating agent or azeotropic removal of water might be beneficial. |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products. Carefully control the stoichiometry of the amine, formaldehyde source (e.g., paraformaldehyde), and acid catalyst. |
| Suboptimal pH | The pH of the reaction is critical. While acidic conditions are necessary, an excessively low pH might lead to unwanted side reactions. Experiment with a range of pH values to find the optimal conditions for your specific substrate. |
Problem 2: Side Product Formation in Pictet-Spengler Reaction
| Possible Cause | Suggested Solution & Recommendations |
| N-Methylation | Formaldehyde can lead to N-methylation of the secondary amine in the product. Use a precise stoichiometry of formaldehyde. If N-methylation is persistent, consider a post-synthesis demethylation step if the N-H is required. |
| Polymerization | Aldehydes, particularly formaldehyde, can polymerize under acidic conditions. Use a fresh source of formaldehyde (e.g., paraformaldehyde depolymerized just before use) and add it portion-wise or slowly to the reaction mixture. |
| Oxidation of the Phenol | The hydroxy group can be susceptible to oxidation, leading to colored impurities. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Problem 3: Low or No Product Yield in Bischler-Napieralski Reaction
The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent.[3] For the target molecule, this would typically start with the N-acylation of a 3-(3-hydroxyphenyl)alanine derivative.
| Possible Cause | Suggested Solution & Recommendations |
| Ineffective Dehydrating Agent | The choice and amount of the dehydrating agent (e.g., POCl₃, P₂O₅) are critical.[3] For substrates with electron-donating groups, POCl₃ is often sufficient. Ensure the reagent is fresh and used in sufficient excess. |
| Harsh Reaction Conditions | High temperatures can lead to decomposition. While refluxing conditions are common,[3] explore a range of temperatures to find the optimal balance between reaction rate and product stability. |
| Retro-Ritter Reaction | A common side reaction is the formation of a styrene derivative.[4] This can be minimized by using milder cyclization conditions or by employing alternative activating agents. |
| Incomplete N-Acylation | The preceding N-acylation step must go to completion to ensure the availability of the cyclization precursor. Purify the N-acyl intermediate before proceeding to the cyclization step. |
Problem 4: Purification Challenges
| Possible Cause | Suggested Solution & Recommendations |
| Co-elution of Product and Impurities | The polarity of the product and side products may be similar, making separation by column chromatography difficult. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in methanol). Consider using a different stationary phase if silica gel is not effective. |
| Product Instability on Silica Gel | The free amine and phenol functionalities can interact with the acidic silica gel, leading to streaking or decomposition. Neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different purification method such as preparative TLC or crystallization. |
| Product is an Oil | If the final product is an oil and difficult to handle, consider converting it to a stable crystalline salt (e.g., hydrochloride) for easier purification and storage. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The Pictet-Spengler reaction is a highly convergent and widely used method for the synthesis of tetrahydroisoquinolines.[1] It typically involves the reaction of a β-arylethylamine with an aldehyde. For this specific target, the reaction would likely start from an L-m-tyrosine ethyl ester derivative and formaldehyde.
Q2: How does the 6-hydroxy group influence the reaction?
The 6-hydroxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. This is generally favorable for both the Pictet-Spengler and Bischler-Napieralski reactions, leading to higher yields and milder reaction conditions compared to unsubstituted analogs.[5]
Q3: What are the typical reaction conditions for the Pictet-Spengler synthesis of this molecule?
Q4: What are the key challenges in the Bischler-Napieralski approach for this synthesis?
The main challenges include the potential for side reactions like the retro-Ritter reaction,[4] and the need for harsh dehydrating agents and temperatures which might be incompatible with the free hydroxyl group. Protection of the phenol may be necessary before cyclization.
Q5: How can I purify the final product?
Purification is typically achieved by column chromatography on silica gel.[6] A gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is commonly used. It may be beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent streaking of the amine product on the acidic silica gel.
Experimental Protocols
General Protocol for Pictet-Spengler Synthesis (Illustrative)
Note: This is a generalized protocol and requires optimization for the specific synthesis of this compound.
-
Starting Material Preparation: Prepare the ethyl ester of L-m-tyrosine.
-
Reaction Setup: Dissolve the L-m-tyrosine ethyl ester hydrochloride in an appropriate solvent (e.g., water or ethanol).
-
Aldehyde Addition: Add an aqueous solution of formaldehyde (typically 1.0-1.2 equivalents) to the reaction mixture.
-
Acid Catalysis: Adjust the pH of the solution with an appropriate acid (e.g., HCl) to initiate the cyclization.
-
Reaction Monitoring: Heat the reaction mixture (e.g., to reflux) and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Pictet-Spengler Synthesis
Caption: Troubleshooting workflow for low yield in the Pictet-Spengler reaction.
Signaling Pathway for the Pictet-Spengler Reaction
References
Technical Support Center: Optimizing the Pictet-Spengler Synthesis of 6-Hydroxy-THIQs
Welcome to the technical support center for the Pictet-Spengler synthesis of 6-hydroxy-tetrahydroisoquinolines (6-hydroxy-THIQs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in the Pictet-Spengler synthesis of 6-hydroxy-THIQs?
A1: Low yields in the synthesis of 6-hydroxy-THIQs, which typically start from dopamine or similar catechol-containing phenethylamines, can stem from several factors. The catechol moiety is sensitive to oxidation, especially at basic pH, leading to the formation of colored byproducts and degradation of the starting material.[1][2][3] Reaction conditions such as pH, temperature, and choice of acid catalyst are critical and, if not optimized, can lead to incomplete conversion or the formation of side products.[1][4]
Q2: How does pH affect the reaction yield and what is the optimal pH range?
A2: The pH of the reaction medium is a critical parameter. Acidic conditions are necessary to protonate the intermediate imine, forming the more electrophilic iminium ion that is required for the cyclization step.[5][6][7] However, very strong acidic conditions can lead to decomposition of the acid-sensitive starting materials and products. For dopamine, reactions at a near-neutral pH of 6.0 have been shown to be effective, particularly when using a phosphate buffer, which can act as a catalyst.[4] At pH values above 7, the risk of dopamine oxidation increases significantly, while at a pH below 4, the protonation of the dopamine's amino group can prevent the initial imine formation.[1][2]
Q3: What are common side products and how can their formation be minimized?
A3: A primary side reaction is the oxidation of the dopamine catechol ring, which results in the formation of quinones and subsequently dark-colored polymeric material.[2][3] This can be minimized by working at a slightly acidic to neutral pH and under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Another potential side product is the regioisomer, the 8-hydroxy-THIQ. While the cyclization generally favors the position para to the existing hydroxyl group (leading to the 6-hydroxy product), the formation of the ortho product can occur.[8] Additionally, under certain, typically basic, conditions, the THIQ product can react with a second molecule of the aldehyde to form a dihydroisoquinolinone byproduct.[9] Minimizing excess aldehyde and controlling the pH can help to reduce the formation of this byproduct.
Q4: Which acid catalyst is most effective for this synthesis?
A4: While traditional Pictet-Spengler reactions often employ strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA), these can be too harsh for the sensitive 6-hydroxy-substituted phenethylamines.[5][6][10] Milder conditions are often preferred. Phosphate buffers have been shown to effectively catalyze the reaction at near-neutral pH.[1][4] The choice of catalyst can also influence the regioselectivity of the reaction. For some asymmetric syntheses, chiral Brønsted acids have been used.[11][12]
Q5: How can I purify the final 6-hydroxy-THIQ product effectively?
A5: Purification of 6-hydroxy-THIQs can be challenging due to their polarity and potential for oxidation. A common method involves an initial acid-base extraction. After neutralization of the reaction mixture, the product can be extracted into an organic solvent like dichloromethane.[13] The crude product is then often purified by column chromatography on silica gel.[13] It is important to handle the purified product under an inert atmosphere and store it protected from light and air to prevent degradation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Reaction conditions are too mild (insufficient acid, low temperature). | Gradually increase the acid concentration or switch to a slightly stronger acid. Increase the reaction temperature in increments, monitoring for decomposition. |
| Starting material degradation. | Ensure the dopamine starting material is of high purity and has not been oxidized. Run the reaction under an inert atmosphere. | |
| Incorrect pH. | Measure and adjust the pH of the reaction mixture to be in the optimal range of 6-7. | |
| Dark Brown or Black Reaction Mixture | Oxidation of the dopamine starting material or product. | Degas all solvents and run the reaction under a nitrogen or argon atmosphere. Add an antioxidant like sodium ascorbate to the reaction mixture. Work at a slightly acidic pH to minimize oxidation. |
| Formation of Multiple Products (as seen on TLC/LCMS) | Formation of regioisomers (6-hydroxy vs. 8-hydroxy). | Optimize the acid catalyst and reaction temperature. The 6-hydroxy isomer is generally the thermodynamically favored product, so longer reaction times at a suitable temperature may favor its formation. |
| Formation of other byproducts. | Re-evaluate the stoichiometry of your reagents; avoid a large excess of the aldehyde. Ensure the pH is not basic during workup to prevent byproduct formation.[9] | |
| Difficulty in Isolating/Purifying the Product | Product is highly polar and water-soluble. | After extraction, you may need to use a more polar solvent system for column chromatography. Consider derivatizing the hydroxyl groups to make the product less polar for purification, followed by a deprotection step. |
| Product degrades on silica gel. | Use a deactivated silica gel or switch to a different stationary phase like alumina. Elute the column quickly to minimize contact time. |
Data Presentation
Table 1: Influence of Buffer on the Pictet-Spengler Reaction of Dopamine
The following table summarizes the conversion rates for the Pictet-Spengler reaction between dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) in various buffers. This data highlights the catalytic effect of phosphate buffers.
| Buffer | pKa | Conversion (%) |
| Tris | 8.31 | <1 |
| HEPES | 7.55 | <1 |
| Borate | 9.23 | <1 |
| Phosphate | 7.21 | 77 |
Reaction conditions: 4 mM dopamine, 4.8 mM 4-HPAA, 0.1 M buffer, pH 6, 50 °C, 1 hour.[4]
Experimental Protocols
Detailed Methodology for the Synthesis of a 6-Hydroxy-THIQ (Salsolinol as an example)
This protocol is adapted for the synthesis of Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) from dopamine and acetaldehyde.
Materials:
-
Dopamine hydrochloride
-
Acetaldehyde
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and methanol (for elution)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve dopamine hydrochloride in methanol under an inert atmosphere (e.g., argon or nitrogen).[13]
-
Addition of Reagents: To the stirred solution, add concentrated hydrochloric acid, followed by the dropwise addition of acetaldehyde.[13]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[13]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.[13]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 times). Combine the organic layers.[13]
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[13]
-
Purification: Purify the crude Salsolinol by column chromatography on silica gel, using a gradient of methanol in ethyl acetate as the eluent.[13]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Caption: Reaction pathway for the Pictet-Spengler synthesis of 6-hydroxy-THIQs.
Caption: Troubleshooting workflow for low yield in 6-hydroxy-THIQ synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Dopamine Autoxidation Is Controlled by Acidic pH [frontiersin.org]
- 3. Effect of pH on the oxidation pathway of dopamine catalyzed by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. via.library.depaul.edu [via.library.depaul.edu]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Pictet-Spengler_reaction [chemeurope.com]
- 7. name-reaction.com [name-reaction.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The two primary purification techniques for this compound are column chromatography and recrystallization. The choice between them depends on the impurity profile and the desired final purity.
Q2: What are the likely impurities I might encounter?
A2: If the compound is synthesized via the Pictet-Spengler reaction, common impurities may include unreacted starting materials (a β-arylethylamine and an aldehyde or ketone), byproducts from side reactions, and residual acid catalyst.[1][2][3][4][5] Incomplete cyclization or over-oxidation can also lead to related heterocyclic impurities.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: The secondary amine and the phenolic hydroxyl group can make the compound sensitive to acidic silica gel. You can deactivate the silica gel by flushing the column with a solvent mixture containing a small amount of a basic modifier like triethylamine (1-2%) or ammonium hydroxide (in methanol) before loading your sample.[6][7][8] Alternatively, using a different stationary phase like neutral or basic alumina can be a good option for basic compounds.[7]
Q4: I'm having trouble getting my compound to crystallize. What can I try?
A4: Successful recrystallization depends heavily on the choice of solvent. For a polar compound with hydrogen bonding capabilities like this one, you can try a single solvent system with a solvent like ethanol or a mixed solvent system such as ethyl acetate/hexane or ethanol/water.[9][10][11] If it "oils out," try using a larger volume of solvent, cooling the solution more slowly, or scratching the inside of the flask to induce crystallization.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Compound streaks or tails on TLC and column | The compound is polar and/or basic, interacting strongly with the acidic silica gel. | 1. Add a basic modifier to your eluent (e.g., 0.1-2.0% triethylamine or a few drops of ammonium hydroxide in the methanol portion of your mobile phase).[6][7][8]2. Switch to a less acidic stationary phase like neutral or basic alumina.[7]3. Ensure your sample is not overloaded on the column. |
| Poor separation of compound from impurities | The chosen eluent system does not have the right polarity to resolve the mixture. | 1. Systematically screen different solvent systems using TLC. Good solvent mixtures to try include gradients of ethyl acetate in hexanes, or methanol in dichloromethane.[12][13]2. For very polar impurities, a more polar solvent like methanol may be required.[14] |
| Compound is not eluting from the column | The eluent is not polar enough, or the compound is irreversibly adsorbed to the stationary phase. | 1. Gradually increase the polarity of your mobile phase. For example, increase the percentage of methanol in your dichloromethane/methanol mixture.2. If the compound is suspected to be stuck at the origin, consider the possibility of degradation on silica. Test a small amount on a TLC plate by spotting and letting it sit for an hour before eluting to check for stability. |
| Low recovery of the compound after chromatography | The compound may be partially degrading on the column or is highly retained. | 1. Use a deactivated stationary phase (silica or alumina) as described above.2. Work quickly and avoid prolonged exposure of the compound to the stationary phase. |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. The presence of impurities can also inhibit crystallization. | 1. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly.2. Try a different solvent system with a lower boiling point.3. Use a seed crystal from a previous successful crystallization to induce crystal growth.4. Attempt to purify further by chromatography before recrystallization to remove impurities that may be hindering crystal formation. |
| No crystals form upon cooling | The compound is too soluble in the chosen solvent even at low temperatures, or the solution is not sufficiently concentrated. | 1. Reduce the volume of the solvent by gentle heating and evaporation.2. Add an anti-solvent (a solvent in which your compound is insoluble but is miscible with your crystallization solvent) dropwise to the cooled solution until it becomes slightly cloudy, then allow it to stand. Common solvent-antisolvent pairs include ethanol-water and ethyl acetate-hexane.[10]3. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Low yield of recovered crystals | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | 1. Concentrate the mother liquor (the solution remaining after filtration) and cool it again to obtain a second crop of crystals.2. Minimize the amount of hot solvent used to dissolve the compound initially. |
| Crystals are colored or appear impure | The impurities are co-crystallizing with your product. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.2. Perform a second recrystallization. |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol or dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems to find an eluent that gives your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities. A good starting point is a mixture of ethyl acetate and hexanes, or a small percentage of methanol in dichloromethane.
-
-
Column Packing:
-
Choose an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using the chosen eluent system (either as a slurry or dry-packed).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.[15]
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
Collect fractions and monitor the elution of your compound by TLC.
-
If necessary, gradually increase the polarity of the eluent to speed up the elution of your compound.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
General Protocol for Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a small amount of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the mixture. A good solvent will dissolve the compound when hot.
-
Cool the solution to see if crystals form.
-
Common solvent systems for compounds of this type include ethanol, or mixed solvents like ethyl acetate/hexanes or ethanol/water.[9][10]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the compound just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. silicycle.com [silicycle.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. cristalchem.com [cristalchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. DSpace [diposit.ub.edu]
- 13. Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Overcoming Solubility Challenges of Tetrahydroisoquinoline Derivatives in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with tetrahydroisoquinoline (THIQ) derivatives during biological assays.
Troubleshooting Guides
Poor solubility of test compounds is a significant challenge in biological assays, potentially leading to inaccurate results and misleading structure-activity relationships (SAR). This guide provides a systematic approach to identifying and resolving solubility issues with THIQ derivatives.
Common Causes of Precipitation
-
High Lipophilicity: Many THIQ derivatives possess a high degree of lipophilicity, leading to poor aqueous solubility.
-
pH Sensitivity: The solubility of THIQ derivatives, which are often basic compounds, can be highly dependent on the pH of the assay buffer.[1]
-
"Common Ion" Effect: The presence of ions in the buffer that are also present in the salt form of the THIQ derivative can decrease its solubility.
-
Low Temperature: Reduced temperature can decrease the solubility of some compounds.
-
High Compound Concentration: Exceeding the thermodynamic or kinetic solubility limit of the compound in the assay medium will result in precipitation.
-
Solvent Shock: Rapid dilution of a high-concentration DMSO stock solution into an aqueous buffer can cause the compound to precipitate out of solution, a phenomenon known as "solvent shock."
Data Presentation: Solubility of Selected THIQ Derivatives
The following table summarizes available quantitative solubility data for specific THIQ derivatives in common laboratory solvents and buffers. This data can serve as a reference point when designing experiments.
| Compound ID | Solvent/Buffer | Solubility | Reference |
| THIQ Analog 164 | Aqueous Buffer | 22 µg/mL | [2][3] |
| THIQ Analog 166 | Aqueous Buffer | 19 µg/mL | [2][3] |
| THIQ Derivative 9a | Aqueous Buffer | > 200 µM (good kinetic solubility) | [4] |
| 1,2,3,4-Tetrahydroisoquinoline | Water (20°C) | 20 g/L | [5] |
Experimental Protocols
This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a large number of compounds.
Materials:
-
Test THIQ derivative
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Plate reader capable of measuring absorbance at a suitable wavelength
Procedure:
-
Prepare Stock Solution: Dissolve the THIQ derivative in 100% DMSO to prepare a 10 mM stock solution.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Addition to Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to the wells of a 96-well plate.
-
Add Aqueous Buffer: Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve the final desired compound concentrations with a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the absorbance of each well at a wavelength where the compound absorbs. Precipitation will cause light scattering, leading to an apparent increase in absorbance. The concentration at which a significant increase in absorbance is observed is considered the kinetic solubility limit.
This method determines the equilibrium solubility of a compound and is often used in later stages of drug development.
Materials:
-
Solid (crystalline) THIQ derivative
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add Excess Compound: Add an excess amount of the solid THIQ derivative to a glass vial.
-
Add Buffer: Add a known volume of PBS (pH 7.4) to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved THIQ derivative using a validated HPLC method with a standard curve.
Visualizing Troubleshooting and Solubilization Strategies
The following diagrams illustrate the workflow for troubleshooting solubility issues and the mechanisms of common solubilizing agents.
Caption: A decision tree to guide troubleshooting of THIQ solubility.
Caption: How cyclodextrins encapsulate and solubilize lipophilic THIQs.
Frequently Asked Questions (FAQs)
Q1: Why is my THIQ derivative precipitating in the assay buffer even at low concentrations?
A1: Several factors could be at play. Firstly, the "low concentration" might still be above the compound's intrinsic aqueous solubility. Secondly, the pH of your buffer may not be optimal for your specific THIQ derivative. As basic compounds, their solubility often increases at a lower pH.[1] Lastly, interactions with salts in the buffer could be reducing solubility.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay, as higher concentrations can lead to cytotoxicity.
Q3: How can I prepare a stock solution of a THIQ derivative that is difficult to dissolve in DMSO?
A3: If a THIQ derivative shows poor solubility even in 100% DMSO, you can try gentle warming (e.g., 37°C) or sonication to aid dissolution. However, be cautious with warming as it can degrade thermally labile compounds. If these methods fail, you may need to consider alternative solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), but always check their compatibility with your assay system.
Q4: Can I adjust the pH of my assay buffer to improve the solubility of my THIQ derivative?
A4: Adjusting the pH can be an effective strategy, as the solubility of ionizable compounds like many THIQ derivatives is pH-dependent.[1] For basic THIQs, lowering the pH will generally increase solubility. However, you must ensure that the adjusted pH is within the acceptable range for your biological target (e.g., enzyme, receptor, or cells) and does not affect the assay's performance.
Q5: What are cyclodextrins and how can they help with solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly water-soluble molecules, like many THIQ derivatives, forming an "inclusion complex." This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Q6: Are there any alternatives to cyclodextrins for improving solubility?
A6: Yes, several other strategies can be employed. These include the use of co-solvents (e.g., ethanol, propylene glycol), non-ionic surfactants (e.g., Tween® 20, Pluronic® F-68), or formulating the compound in a lipid-based delivery system. The choice of method will depend on the specific properties of your THIQ derivative and the constraints of your biological assay.
References
- 1. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
Identifying and minimizing byproducts in Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. The guidance focuses on identifying and minimizing byproducts commonly encountered during the Pictet-Spengler reaction, the primary synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the Pictet-Spengler reaction.[1][2] This involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of this compound, the typical starting materials are L-tyrosine ethyl ester and formaldehyde (or a formaldehyde equivalent like paraformaldehyde).[3][4]
Q2: What are the key starting materials and reagents for this synthesis?
A2: The key starting materials are L-tyrosine ethyl ester (or its hydrochloride salt) and a source of formaldehyde, such as an aqueous solution or paraformaldehyde. A strong acid catalyst is essential for the cyclization step. Common choices include trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄).[3][5][6]
Q3: What are the major potential byproducts in this synthesis?
A3: The primary byproducts can include:
-
Regioisomers: Formation of the undesired 8-hydroxy isomer.
-
N-Formylated product: Reaction of the secondary amine of the product with excess formaldehyde.
-
Decarboxylated product: Loss of the ethyl carboxylate group under harsh acidic conditions.
-
Oxidized byproducts: The hydroquinone moiety of the desired product is susceptible to oxidation, leading to colored impurities.
-
Unreacted starting materials: Incomplete reaction can leave residual L-tyrosine ethyl ester.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A suitable solvent system for TLC would be a mixture of a polar solvent (like ethyl acetate or methanol) and a nonpolar solvent (like hexane or dichloromethane). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Increase reaction time or temperature. Ensure the acid catalyst is active and used in the correct stoichiometric amount. |
| Decomposition of starting material or product. | Use milder reaction conditions (e.g., lower temperature, less concentrated acid). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Formation of a Mixture of Isomers (6-hydroxy and 8-hydroxy) | The Pictet-Spengler cyclization can occur at two positions on the aromatic ring. | To favor the formation of the desired 6-hydroxy isomer (para-cyclization), use strong acidic conditions (e.g., neat TFA) and consider higher reaction temperatures. This favors the thermodynamically more stable product. |
| Presence of N-Formylated Byproduct | Excess formaldehyde is present in the reaction mixture. | Use a stoichiometric amount of formaldehyde. If using paraformaldehyde, ensure it is fully depolymerized. The N-formyl group can sometimes be removed by acidic or basic hydrolysis, but this may also affect the ester group. |
| Detection of Decarboxylated Byproduct | Harsh acidic conditions and high temperatures can lead to the loss of the ester group. | Use the minimum necessary concentration of acid and avoid prolonged heating at high temperatures. Consider using a milder acid catalyst if possible. |
| Reaction Mixture Turns Dark/Colored | Oxidation of the hydroquinone moiety of the starting material or product. | Perform the reaction under an inert atmosphere (nitrogen or argon). Use degassed solvents. The addition of an antioxidant, such as sodium bisulfite, in trace amounts might be beneficial during workup. |
| Difficulty in Product Purification | The product and byproducts have similar polarities. | Utilize column chromatography with a carefully selected solvent gradient. Derivatization of the product's amine or hydroxyl group prior to chromatography can sometimes aid in separation. Recrystallization from a suitable solvent system can also be effective for purification. |
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound via the Pictet-Spengler reaction is provided below. This is a generalized procedure and may require optimization.
Materials:
-
L-Tyrosine ethyl ester hydrochloride
-
Paraformaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of L-tyrosine ethyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add paraformaldehyde (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution to neutralize the TFA.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Below are diagrams illustrating key aspects of the synthesis.
Caption: Pictet-Spengler Reaction Pathway.
Caption: General Troubleshooting Workflow.
References
- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. Solid-phase synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives employing support-bound tyrosine esters in the Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pictet-Spengler_reaction [chemeurope.com]
- 6. jk-sci.com [jk-sci.com]
Optimizing reaction conditions for Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate esterification
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the esterification of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the esterification of this compound?
The main challenges arise from the multifunctional nature of the molecule. The presence of a phenolic hydroxyl group and a secondary amine, in addition to the carboxylic acid, can lead to several competing reactions. Key challenges include:
-
Chemoselectivity: Achieving selective esterification of the carboxylic acid without undesired acylation of the phenolic hydroxyl (O-acylation) or the secondary amine (N-acylation).
-
Steric Hindrance: The carboxylic acid at the 3-position of the tetrahydroisoquinoline ring may exhibit some steric hindrance, potentially slowing down the reaction rate.[1][2]
-
Product Purification: Separating the desired ester from unreacted starting materials, byproducts (such as N-acylurea in carbodiimide-mediated reactions), and isomers can be complex.[3]
Q2: Which esterification methods are most suitable for this substrate?
Given the sensitive functional groups, milder reaction conditions are generally preferred.
-
Steglich Esterification: This method, utilizing a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with a 4-dimethylaminopyridine (DMAP) catalyst, is often a good choice.[4][5] It proceeds under mild, neutral conditions, which helps to minimize side reactions.[4]
-
Fischer-Speier Esterification: While a classic method, the use of strong acid catalysts (e.g., sulfuric acid) and high temperatures can lead to side reactions on the phenol and amine groups.[6][7][8] This method is generally less suitable unless protecting groups are used.
Q3: Is it necessary to use protecting groups for this reaction?
To ensure high selectivity and yield, the use of protecting groups is highly recommended.
-
Protecting the Amine: The secondary amine can be protected with common groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).
-
Protecting the Phenol: The phenolic hydroxyl group can be protected as a benzyl ether or a silyl ether (e.g., TBDMS).
The choice of protecting groups should be orthogonal, meaning they can be removed under different conditions without affecting each other or the final ester product.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to steric hindrance or insufficient reaction time. 2. Deactivation of the catalyst. 3. Unsuitable reaction conditions (e.g., temperature too low). 4. Poor quality of reagents or solvents. | 1. Increase reaction time (e.g., from a few hours to overnight).[1] 2. For Steglich esterification, ensure fresh DCC/EDC is used. 3. Gently heat the reaction, monitoring for side product formation. 4. Use anhydrous solvents and freshly opened reagents. |
| Formation of Multiple Products (Poor Selectivity) | 1. Acylation of the phenolic hydroxyl group (O-acylation). 2. Acylation of the secondary amine (N-acylation). | 1. Employ protecting groups for the amine and phenol functionalities. 2. Use milder reaction conditions (e.g., Steglich over Fischer esterification).[4][11] |
| Presence of a White Precipitate That is Difficult to Remove | In Steglich esterification, this is likely the dicyclohexylurea (DCU) byproduct.[3][4] | 1. Filter the reaction mixture before work-up. 2. If DCU remains, it can sometimes be removed by precipitation from a suitable solvent at low temperature or by column chromatography. 3. Consider using a water-soluble carbodiimide like EDC, as the resulting urea byproduct can be removed with an aqueous wash.[3][12] |
| Formation of N-acylurea Byproduct (in Steglich Esterification) | A 1,3-rearrangement of the O-acyl intermediate can occur, especially with slow reactions.[4][13] | 1. Ensure a catalytic amount of DMAP is used, as it suppresses this side reaction by acting as an acyl transfer agent.[13] 2. Optimize reaction conditions to increase the rate of esterification. |
| Difficulty in Product Purification | 1. Similar polarities of the product and starting material or byproducts. 2. The product is soluble in the aqueous phase during work-up. | 1. Utilize column chromatography with a carefully selected solvent system. 2. During aqueous extraction, ensure the pH is adjusted to render the product less water-soluble. A brine wash can help to reduce the solubility of the product in the aqueous layer.[14] |
Experimental Protocols
Protocol 1: Steglich Esterification using EDC and DMAP
This protocol is recommended for its mild conditions.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add the alcohol to be esterified (1.5-2 equivalents), 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.2-1.5 equivalents).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may take several hours to overnight.
-
Work-up:
-
Dilute the reaction mixture with the solvent used for the reaction.
-
Wash the organic layer sequentially with a weak acid (e.g., 0.5 N HCl) to remove unreacted DMAP and EDC-urea, followed by a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Fischer-Speier Esterification (with Protected Substrate)
This protocol is suitable if the amine and phenol groups are protected.
-
Preparation: Dissolve the protected this compound (1 equivalent) in a large excess of the desired alcohol, which also acts as the solvent.[8][15]
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH) (typically 1-5 mol%).[6][16]
-
Reaction: Heat the mixture to reflux. To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus.[15][16] Monitor the reaction by TLC.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the acid catalyst by carefully adding a base, such as a saturated aqueous solution of sodium bicarbonate, until effervescence ceases.
-
Remove the excess alcohol under reduced pressure.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Esterification Methods for Hindered/Sensitive Substrates
| Method | Coupling Agent/Catalyst | Solvent | Temperature | Typical Reaction Time | Key Advantages | Common Issues |
| Steglich | DCC or EDC / DMAP | DCM, THF, DMF | Room Temp. | 3 - 24 hours | Mild conditions, suitable for sensitive substrates.[4] | N-acylurea byproduct, purification from DCU.[3][4] |
| Fischer-Speier | H₂SO₄ or p-TsOH | Excess Alcohol | Reflux | 1 - 10 hours | Simple reagents, inexpensive.[6] | Harsh conditions, potential for side reactions on unprotected functional groups. |
| HATU/HBTU Coupling | HATU or HBTU / Base (e.g., DIPEA) | DMF, NMP | Room Temp. | 1 - 12 hours | Highly effective for sterically hindered substrates.[1] | Higher cost of reagents. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Troubleshooting Assay Interference from Tetrahydroisoquinoline (THIQ) Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering assay interference from tetrahydroisoquinoline (THIQ) compounds. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guides and FAQs
Q1: My high-throughput screen (HTS) identified several tetrahydroisoquinoline compounds as potent hits. Should I be concerned about assay interference?
A: Yes, caution is strongly advised. Tetrahydroisoquinoline scaffolds, particularly fused tricyclic THQs, are frequently identified as Pan-Assay Interference Compounds (PAINS).[1] Their activity is often not due to specific binding to the target protein but rather a result of assay interference.[1] These compounds are known to be reactive and can degrade in solution, especially when stored in DMSO, leading to false-positive results.[1] It is crucial to perform validation and counter-screen experiments before investing significant resources in these hits.
Q2: What are the common mechanisms by which THIQ compounds interfere with assays?
A: THIQ compounds can interfere with assays through several mechanisms, often related to their chemical reactivity and instability:
-
Formation of Reactive Byproducts: Many fused THIQs are unstable in solution, particularly in DMSO, and can undergo oxidative decomposition.[1][2] The resulting degradation products are often reactive and can covalently modify proteins or other assay components, leading to a false signal.
-
Fluorescence Interference: THIQs and their degradation products can be intrinsically fluorescent (autofluorescence), leading to a false-positive signal in fluorescence-based assays.[3][4] They can also absorb the excitation or emission light of the assay's fluorophore, a phenomenon known as fluorescence quenching, which results in a false-negative readout.[3][4][5]
-
Absorbance Interference: Colored degradation products of THIQs can absorb light at the wavelength used for absorbance-based assays, leading to inaccurate readings.[6][7] This is a form of spectral interference.[7][8]
-
Redox Activity: Some THIQ derivatives or their byproducts can be redox-active, interfering with assays that are sensitive to the redox state of the components, such as those involving luciferase or redox-sensitive enzymes.[9][10]
-
Colloidal Aggregation: Like many PAINS, THIQs can form aggregates in solution that sequester and non-specifically inhibit enzymes or bind to other proteins.[3]
Q3: I suspect my THIQ compound is degrading in the DMSO stock solution. How can I confirm this?
A: There are several methods to assess the stability of your THIQ compound in solution:
-
Visual Inspection: A simple first step is to visually inspect your DMSO stock solution. Discoloration over a few days can be an indicator of degradation.[2]
-
Thin-Layer Chromatography (TLC): TLC can be used to see if new spots, corresponding to degradation products, appear over time when compared to a freshly prepared solution.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Comparing the 1H NMR spectrum of a fresh sample with one that has been stored in solution can definitively reveal the presence of degradation products.[2][11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a sensitive technique to monitor the disappearance of the parent compound and the appearance of degradation products over time.
Q4: My assay uses a fluorescence readout. What specific steps can I take to identify and mitigate interference from a THIQ compound?
A: For fluorescence-based assays, the following steps are recommended:
-
Run a Control Experiment: Measure the fluorescence of the THIQ compound alone in the assay buffer at the same concentration used in the main experiment. This will determine if the compound is autofluorescent.[3][4]
-
Check for Quenching: In a cell-free system, mix your fluorescent probe with the THIQ compound and measure the signal. A decrease in fluorescence compared to the probe alone suggests quenching.[3][4]
-
Switch to Red-Shifted Dyes: Autofluorescence is often more pronounced in the blue-green region of the spectrum. Switching to fluorophores that excite and emit at longer wavelengths (far-red or near-infrared) can often circumvent the interference.[3]
-
Use an Orthogonal Assay: Validate your hits using a non-fluorescence-based method, such as an absorbance or luminescence-based assay, or a biophysical method like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST).[5]
Q5: Are all tetrahydroisoquinoline compounds problematic?
A: Not necessarily, but the scaffold is a known source of PAINS. The instability and reactivity are often linked to specific structural features, such as the double bond in the fused cyclopentene ring of some tricyclic THIQs.[1] Saturated analogs, where this double bond is reduced, have been shown to be more stable, but they often lose their biological activity, further suggesting the original "hit" was an artifact. It is essential to evaluate each THIQ hit on a case-by-case basis using the troubleshooting and validation methods described.
Data Presentation
Table 1: Illustrative Example of THIQ Compound Stability in DMSO
| Time (Days) | Parent Compound Remaining (%) | Appearance of Degradation Product (Peak Area by LC-MS) |
| 0 | 100 | 0 |
| 1 | 85 | 15,234 |
| 3 | 62 | 48,912 |
| 7 | 25 | 112,567 |
This table illustrates the typical degradation profile of an unstable fused THIQ in DMSO at room temperature.
Table 2: Impact of a Thiol-Reactive THIQ Degradation Product on an Enzymatic Assay
| Condition | Enzyme Activity (% of Control) |
| No Inhibitor | 100 |
| Freshly Prepared THIQ (10 µM) | 95 |
| Aged THIQ (10 µM, 7 days in DMSO) | 35 |
| Aged THIQ (10 µM) + DTT (1 mM) | 88 |
This table demonstrates how a degradation product can show inhibitory activity that is reversed by a reducing agent (DTT), suggesting a thiol-reactive mechanism of interference.
Experimental Protocols
1. Protocol for Assessing Compound Stability by 1H NMR
-
Objective: To determine if a THIQ compound is degrading in solution over time.
-
Materials:
-
THIQ compound
-
Deuterated DMSO (DMSO-d6)
-
NMR tubes
-
NMR spectrometer
-
-
Procedure:
-
Prepare a fresh solution of the THIQ compound in DMSO-d6 at a concentration suitable for NMR analysis (e.g., 1-5 mg/mL).
-
Acquire a 1H NMR spectrum of the fresh solution immediately after preparation. This will serve as the time-zero reference.
-
Store the NMR tube under standard laboratory conditions (e.g., room temperature, protected from light).
-
Acquire subsequent 1H NMR spectra at regular intervals (e.g., 24, 48, 72 hours, and 1 week).
-
Compare the spectra over time. The appearance of new peaks or a decrease in the intensity of the parent compound's peaks indicates degradation.[11][12]
-
2. Protocol for Thiol-Reactivity Counter-Screen
-
Objective: To determine if a THIQ compound or its degradation products interfere with an assay by reacting with cysteine residues.
-
Materials:
-
THIQ compound (fresh and aged solutions)
-
Target protein/enzyme with known or suspected sensitivity to thiol-reactive compounds
-
Assay buffer
-
Dithiothreitol (DTT)
-
Assay-specific substrates and detection reagents
-
-
Procedure:
-
Perform the standard enzymatic assay to determine the IC50 of the THIQ compound (using both fresh and aged stock solutions).
-
Repeat the IC50 determination in the presence of a low concentration of DTT (e.g., 1 mM) in the assay buffer.[9]
-
A significant rightward shift (increase) in the IC50 value in the presence of DTT suggests that the compound's activity is due to thiol reactivity.[9] This indicates that the compound or its byproducts are reacting with DTT instead of the target protein.
-
3. Protocol for Hit Validation using Surface Plasmon Resonance (SPR)
-
Objective: To confirm a direct, specific, and reversible binding interaction between the THIQ compound and the target protein.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein
-
THIQ compound
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer
-
-
Procedure:
-
Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions.
-
Prepare a series of dilutions of the THIQ compound in the running buffer.
-
Inject the THIQ compound dilutions over the immobilized target surface and a reference surface.
-
Monitor the binding response in real-time to obtain a sensorgram.
-
Analyze the sensorgram to determine binding affinity (KD) and kinetics (ka, kd). A specific and saturable binding response is indicative of a true interaction.[13][14][15] Non-specific binding will often present as a non-saturable, linear response.
-
Mandatory Visualization
Caption: Troubleshooting workflow for THIQ hits.
Caption: Hypothetical pain signaling pathway affected by PAINS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Types of interferences in AAS [delloyd.50megs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Using Nuclear Magnetic Resonance to Troubleshoot a Stability Issue in a Real-World Formulation Chassis—Application to Consumer Oral Healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. affiniteinstruments.com [affiniteinstruments.com]
- 15. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
Refinement of analytical methods for Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying this compound?
A1: Reversed-phase high-performance liquid chromatography coupled with tandem mass spectrometry (RP-HPLC-MS/MS) is the recommended technique. This method offers high selectivity and sensitivity, which is crucial for accurate quantification in complex matrices such as biological fluids or pharmaceutical formulations.
Q2: What are the key challenges in the analysis of this compound?
A2: Due to its polar nature, this compound can exhibit poor retention on traditional C18 columns. Other challenges include potential matrix effects in biological samples, peak tailing, and ensuring method robustness. Careful method development and sample preparation are essential to mitigate these issues.
Q3: How should I prepare my samples for analysis?
A3: For pharmaceutical formulations, a simple "dilute and shoot" approach is often sufficient after finding a suitable diluent.[1] For biological matrices like plasma or urine, a protein precipitation followed by solid-phase extraction (SPE) is recommended to remove interferences and concentrate the analyte.
Q4: What are the expected validation parameters for a quantitative method for this analyte?
A4: A validated method should demonstrate acceptable linearity, accuracy, precision, selectivity, and sensitivity (Limit of Detection and Limit of Quantitation).[2] The stability of the analyte in the sample matrix and during storage should also be assessed.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the HPLC column. | Use a column with end-capping or an embedded polar group. Adjust mobile phase pH to suppress ionization of the analyte. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or temperature. | Ensure proper mobile phase mixing and degassing. Use a column oven to maintain a consistent temperature. |
| Low Signal Intensity/Sensitivity | Suboptimal ionization in the mass spectrometer or significant matrix effects. | Optimize ESI source parameters (e.g., capillary voltage, gas flow).[3] Employ more rigorous sample cleanup to reduce matrix suppression. |
| Noisy Baseline | Contaminated mobile phase or detector instability. | Use high-purity solvents and freshly prepared mobile phase.[4] Purge the HPLC system and clean the detector. |
| Poor Recovery | Inefficient sample extraction or analyte degradation. | Optimize the SPE procedure (sorbent, wash, and elution solvents). Investigate analyte stability under different pH and temperature conditions. |
Experimental Protocols
Sample Preparation: Protein Precipitation and Solid-Phase Extraction (for Plasma)
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Dilute the supernatant with 1 mL of 0.1% formic acid in water.
-
Load the diluted supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
HPLC-MS/MS Method
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: To be determined empirically
-
Internal Standard (e.g., Deuterated analog): To be determined empirically
-
Quantitative Data Summary
The following tables represent typical validation data for the quantification of this compound in human plasma.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| ULOQ | 1000 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Mid | 100 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. This compound hydrochloride - C12H16ClNO3 | CSSB00016988906 [chem-space.com]
- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate in Solution
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and strategies to enhance the stability of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color, turning yellowish-brown. What is causing this?
A1: The discoloration of your solution is a common indicator of degradation. The 6-hydroxy group on the tetrahydroisoquinoline ring is a phenolic moiety, which is susceptible to oxidation.[1][2] This oxidation process can be accelerated by several factors in your solution, including pH, exposure to light, elevated temperature, the presence of dissolved oxygen, and trace metal ions.[1][2][3] The colored products are likely quinone-type compounds formed from the oxidation of the hydroxyl group.
Q2: What is the primary degradation pathway for this compound in solution?
A2: The primary degradation pathway for compounds containing a catechol or hydroquinone-like structure, such as this compound, is auto-oxidation.[1][4] This process involves the oxidation of the hydroxyl group to a semiquinone radical, which can then be further oxidized to a quinone. These quinones can then undergo further reactions, including polymerization, leading to the observed discoloration and loss of the active compound. The presence of oxygen is a critical factor in this auto-oxidation process.[4]
Q3: How does the pH of the solution affect the stability of the compound?
A3: The pH of the solution is a critical factor influencing the stability of phenolic compounds.[2][4] In neutral to alkaline conditions (pH > 7), the phenolic hydroxyl group is more likely to be deprotonated, forming a phenolate ion. This ion is more electron-rich and thus more susceptible to oxidation.[1] Therefore, the rate of degradation typically increases significantly at higher pH values. To enhance stability, it is advisable to maintain the solution at a slightly acidic pH.
Q4: What role do light and temperature play in the degradation of this compound?
A4: Both light and temperature can significantly accelerate the degradation of phenolic compounds.[2][3][5] Exposure to light, especially UV light, can provide the energy to initiate and propagate oxidative reactions.[5] Similarly, higher temperatures increase the rate of chemical reactions, including oxidation.[2][3] Therefore, it is crucial to protect solutions of this compound from light and store them at reduced temperatures.
Q5: Are there any specific solvents or additives that can help to improve the stability of my solution?
A5: Yes, several strategies can be employed:
-
Acidic Buffers: Using a slightly acidic buffer (e.g., pH 4-5) can significantly slow down the rate of oxidation.[1]
-
Antioxidants: The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, can help to protect the compound from oxidation by preferentially reacting with any oxidizing species present.[4]
-
Chelating Agents: Trace metal ions, like iron and copper, can catalyze the oxidation of phenols.[1] Adding a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester these metal ions and inhibit their catalytic activity.
-
Degassed Solvents: The presence of dissolved oxygen in the solvent is a key contributor to oxidation.[1][4] Using solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon) or by sonication can significantly improve stability.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid discoloration of the solution upon preparation. | High pH of the solvent; Presence of dissolved oxygen; Contamination with metal ions. | Prepare the solution using a slightly acidic buffer (pH 4-5).[1] Degas the solvent prior to use by sparging with nitrogen or argon.[1] Use high-purity solvents and consider adding a chelating agent like EDTA. |
| Precipitate forms in the solution over time. | Degradation products may have lower solubility; Change in pH. | Confirm the identity of the precipitate. If it is a degradation product, optimize the storage conditions (see below) to prevent its formation. Ensure the pH of the solution remains stable. |
| Loss of compound potency as confirmed by analytical testing (e.g., HPLC). | Chemical degradation due to oxidation, light, or temperature. | Store the solution protected from light in amber vials or by wrapping the container in aluminum foil.[2][5] Store at a reduced temperature (e.g., 2-8°C). Prepare fresh solutions for critical experiments. |
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating analytical method is essential to accurately quantify the concentration of this compound and to separate it from its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly used for this purpose.
Objective: To develop an HPLC method to assess the stability of this compound in solution.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Phosphoric acid or other suitable acid for pH adjustment
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase). From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Prepare the solution of this compound to be tested at a known concentration in the desired solvent system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic or gradient elution with an acidified water/organic solvent mixture.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detection Wavelength: Determined by measuring the UV spectrum of the compound (a wavelength of maximum absorbance should be chosen).
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The peak corresponding to this compound should be identified based on its retention time compared to the standard. The appearance of new peaks, especially those with different retention times, can indicate the presence of degradation products.
-
Forced Degradation Studies: To confirm that the method is stability-indicating, perform forced degradation studies. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, and oxidative stress with hydrogen peroxide) to intentionally induce degradation. The HPLC method should be able to resolve the parent compound peak from all the degradation product peaks.
Visualizations
Caption: Probable oxidative degradation pathway.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting guide for instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Addressing racemization during the synthesis of chiral tetrahydroisoquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address racemization during the synthesis of chiral tetrahydroisoquinolines.
Troubleshooting Guides
Problem 1: Significant racemization observed in my Bischler-Napieralski reaction.
Q1: What are the primary causes of racemization in the Bischler-Napieralski reaction?
A1: Racemization during the Bischler-Napieralski reaction is often a consequence of the harsh conditions typically employed. Key factors include:
-
High Temperatures and Strong Acids: The use of dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) often necessitates refluxing in high-boiling solvents, which can compromise stereochemical integrity.[1]
-
Nitrilium Ion Intermediate: The reaction can proceed through a planar nitrilium ion intermediate, which is susceptible to non-stereoselective attack, leading to a racemic product if not properly controlled.[1][2]
Q2: How can I modify my Bischler-Napieralski protocol to minimize racemization?
A2: To preserve stereochemistry, consider the following modifications:
-
Milder Reagents: Employ milder dehydrating agents. For instance, using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can facilitate cyclization under significantly milder conditions.[2][3]
-
Two-Step Approach: A common and effective strategy is to first perform the Bischler-Napieralski reaction to form the prochiral 3,4-dihydroisoquinoline intermediate. This is then followed by an enantioselective reduction of the C=N bond to establish the desired stereocenter. This can be achieved through catalytic asymmetric hydrogenation.[1][4]
Q3: I'm observing a styrene byproduct in my reaction. How can this be avoided?
A3: The formation of styrene derivatives is a known side reaction resulting from a retro-Ritter type reaction of the nitrilium intermediate.[3][5] To mitigate this:
-
Solvent Choice: Running the reaction in a nitrile solvent can shift the equilibrium away from the retro-Ritter pathway.[5]
-
N-Acyliminium Intermediate: Using reagents like oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to this fragmentation.[5]
Problem 2: My Pictet-Spengler reaction is yielding a racemic or nearly racemic product.
Q1: What factors contribute to racemization in the Pictet-Spengler reaction?
A1: While generally milder than the Bischler-Napieralski reaction, racemization can still occur in the Pictet-Spengler synthesis, primarily due to:
-
Iminium Ion Intermediate: The reaction proceeds through an iminium ion, which can be planar and thus susceptible to nucleophilic attack from either face, leading to a loss of stereoselectivity.[6]
-
Harsh Acidic Conditions: The use of strong acids and high temperatures can facilitate epimerization of the product, especially if there is an acidic proton at the newly formed stereocenter.[7]
Q2: What strategies can I employ to achieve high enantioselectivity in my Pictet-Spengler reaction?
A2: Several strategies can be employed to control the stereochemical outcome:
-
Chiral Auxiliaries: Incorporating a chiral auxiliary into the β-arylethylamine substrate can effectively direct the cyclization, leading to a high diastereomeric excess. Ellman's chiral auxiliary (tert-butanesulfinamide) has been successfully used for this purpose.[8][9]
-
Organocatalysis: Chiral Brønsted acids or other organocatalysts can be used to catalyze the reaction enantioselectively. For example, proline-catalyzed cascade reactions have shown good yields and enantioselectivities.[10][11]
-
Enzymatic Catalysis: The use of enzymes, such as Pictet-Spenglerases, can provide excellent stereocontrol under mild, physiological conditions.[12]
Frequently Asked Questions (FAQs)
Q1: At what stages of my synthesis is racemization most likely to occur?
A1: Racemization is a risk at several stages of the synthesis process:
-
During the main reaction: Harsh conditions, such as high temperatures or the use of strong acids or bases, can lead to the racemization of intermediates or the final product.[7]
-
During work-up: Aqueous work-ups involving strong acids or bases can cause racemization of the product.[7]
-
During purification: Purification methods like chromatography on silica gel, which is acidic, can sometimes lead to the racemization of sensitive compounds. Using a neutral support like alumina or deactivating the silica gel with a base can help prevent this.[7]
Q2: How does the choice of base affect racemization?
A2: The choice of base is critical. Stronger, less sterically hindered bases are more likely to abstract a proton at the chiral center, leading to racemization. Weaker or more sterically hindered bases, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), are generally preferred over stronger, less hindered bases like triethylamine (TEA) to preserve stereochemical integrity.[13][14]
Q3: Can protecting groups help in minimizing racemization?
A3: Yes, protecting groups are a crucial tool for minimizing racemization.[7]
-
Steric Hindrance: Bulky protecting groups can physically block the approach of bases or other reagents to the chiral center, thus inhibiting racemization.[7]
-
Electronic Effects: Electron-withdrawing protecting groups can decrease the acidity of a proton at the chiral center, making it less susceptible to deprotonation and subsequent racemization. Urethane-type protecting groups like Boc and Fmoc are known to reduce the potential for racemization.[7][15]
Q4: What role does the solvent play in controlling racemization?
A4: The solvent can significantly influence the stereochemical outcome of a reaction.[16] For instance, in Iridium-catalyzed asymmetric hydrogenation of quinolines, using toluene/dioxane can favor the formation of the (R)-enantiomer, while ethanol can favor the (S)-enantiomer.[17][18] It is often necessary to screen different solvents to find the optimal conditions that minimize racemization while maintaining good reactivity.
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of Dihydroisoquinolines
| Catalyst System | Hydrogen Source | Solvent | Additive | Yield (%) | ee (%) | Reference |
| Rhodium/Diamine | HCOOH/Et₃N | Organic | - | up to 96 | up to 99 | [1] |
| [Ir(cod)Cl]₂/xyliphos ligand | H₂ (60 bar) | - | TBAI | Good | up to 95 | [19] |
| [Ir(COD)Cl]₂/L6 | H₂ (40 bar) | Dioxane/iPrOH | TCCA | 94 | 94 | [19] |
| Ru-catalyzed | - | - | - | 99 | 95 | [4] |
| Rhodium/CAMPY ligand | - | - | La(OTf)₃ | Quantitative | up to 69 | [20] |
Experimental Protocols
Protocol 1: Bischler-Napieralski Reaction under Milder Conditions
This protocol utilizes triflic anhydride for milder activation, reducing the risk of racemization.[3]
-
Dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add a non-nucleophilic base, such as 2-chloropyridine (2.0 equiv).
-
Cool the mixture to -20°C.
-
Slowly add triflic anhydride (Tf₂O) (1.25 equiv).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Asymmetric Transfer Hydrogenation of a 3,4-Dihydroisoquinoline
This protocol is a general procedure for the enantioselective reduction of a pre-formed dihydroisoquinoline.
-
To a solution of the 3,4-dihydroisoquinoline (1.0 equiv) in an appropriate solvent (e.g., formic acid/triethylamine azeotrope or an organic solvent with HCOOH/Et₃N), add the chiral catalyst (e.g., a Rhodium/diamine complex).
-
Stir the reaction mixture at the optimized temperature until completion, monitoring by TLC or LC-MS.
-
Quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Caption: Pathway leading to racemization during synthesis.
Caption: Workflow for preventing racemization.
References
- 1. mdpi.com [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. armchemfront.com [armchemfront.com]
- 11. Brønsted-acid catalyzed condensation-Michael reaction-Pictet–Spengler cyclization—highly stereoselective synthesis of indoloquinolizidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 20. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship of Tetrahydroisoquinoline Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The THIQ nucleus is a versatile scaffold found in compounds targeting a range of conditions including cancer, bacterial infections, and neurological disorders.[1][3] The substituent at the 3-position, particularly a carboxylic acid or its ester, is a key feature that can significantly modulate the pharmacological properties of these molecules. Understanding the impact of various substitutions on the THIQ core is crucial for the rational design of novel therapeutic agents.
Quantitative Data Summary
Due to the limited specific data on 6-hydroxy-tetrahydroisoquinoline-3-carboxylate esters, the following table summarizes the biological activities of various substituted tetrahydroisoquinoline derivatives to illustrate broader SAR trends.
| Compound/Series | Target/Activity | Key Structural Features | Potency (IC50/EC50/Ki) | Reference |
| 1-Aryl-6-hydroxy-THIQ analogs | Antiplasmodial (P. falciparum) | Aryl group at C1, hydroxyl at C6 | Moderate to potent | [4] |
| 8-Phenyl-THIQ analogs | Antidepressant activity | Phenyl group at C8 | Significant in vivo activity | [5] |
| 6,7-Dimethoxy-THIQ derivatives | HIV-1 Reverse Transcriptase Inhibition | Dimethoxy groups at C6 and C7 | - | [1] |
| N-Substituted THIQ-3-carboxylate esters | Anticoagulant | N-arylacyl, N-arylalkyl substitutions | Promising activity | [6] |
| 7-Hydroxy- and 7-hydroxy-6-methoxy-THIQ-3-carboxylic acid | Endogenous neuromodulators | Hydroxyl and methoxy groups on the aromatic ring | Detected in rat brain | [7] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used in the evaluation of tetrahydroisoquinoline derivatives, based on the broader literature.
General Synthesis of Tetrahydroisoquinoline-3-Carboxylic Acid Derivatives
The synthesis of the tetrahydroisoquinoline-3-carboxylic acid core often relies on the Pictet-Spengler reaction .[2][8] This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization. For the synthesis of 3-carboxy derivatives, a common precursor is a phenylalanine derivative which undergoes cyclization with formaldehyde.
Example Protocol: Pictet-Spengler Synthesis of a THIQ-3-Carboxylic Acid
-
Starting Materials: A substituted phenylalanine (e.g., L-DOPA for a 6,7-dihydroxy analogue) and an aldehyde (e.g., formaldehyde).
-
Reaction: The phenylalanine derivative is reacted with the aldehyde in the presence of a strong acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid).
-
Cyclization: The reaction mixture is typically heated to facilitate the intramolecular electrophilic substitution that forms the tetrahydroisoquinoline ring system.
-
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Ester derivatives are subsequently prepared by standard esterification procedures, for example, by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
In Vitro Biological Assays
Antiplasmodial Activity Assay (against P. falciparum)
This assay is used to determine the efficacy of compounds against the malaria parasite.
-
Parasite Culture: Plasmodium falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum.
-
Drug Susceptibility Testing: The schizont maturation inhibition assay is commonly used. Synchronized ring-stage parasites are incubated with serial dilutions of the test compounds for a specified period (e.g., 24-48 hours).
-
Quantification: Parasite growth is assessed by microscopic examination of Giemsa-stained smears or by using a fluorescent DNA-intercalating dye (e.g., SYBR Green I) to quantify parasite proliferation.
-
Data Analysis: The concentration of the compound that inhibits parasite growth by 50% (IC50) is determined by fitting the dose-response data to a sigmoidal curve.
Enzyme Inhibition Assays (e.g., HIV-1 Reverse Transcriptase)
These assays measure the ability of a compound to inhibit a specific enzyme.
-
Enzyme and Substrate: Recombinant HIV-1 reverse transcriptase and a suitable substrate (e.g., a poly(A) template and oligo(dT) primer with radiolabeled or fluorescently labeled dNTPs) are used.
-
Reaction: The enzyme, substrate, and varying concentrations of the inhibitor are incubated together in a suitable buffer.
-
Detection: The incorporation of the labeled dNTPs into the newly synthesized DNA strand is measured. This can be done through scintillation counting for radiolabels or fluorescence detection.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Visualizations
General Structure-Activity Relationship Logic
The following diagram illustrates the general logic of a structure-activity relationship study for tetrahydroisoquinoline derivatives.
Caption: Iterative cycle of a structure-activity relationship study.
Experimental Workflow for Synthesis and Evaluation
This diagram outlines a typical workflow for the synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives.
Caption: A typical workflow for small molecule drug discovery.
Hypothetical Signaling Pathway Interaction
Given that many THIQ derivatives exhibit neurological effects, a hypothetical interaction with a generic G-protein coupled receptor (GPCR) signaling pathway is depicted below. This is a generalized representation and not specific to any particular 6-hydroxy-tetrahydroisoquinoline-3-carboxylate ester.
Caption: A generalized GPCR signaling pathway.
References
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Bioactivity of Ethyl and Methyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the potential bioactivities of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate and its corresponding methyl ester. Direct comparative experimental data for these two specific compounds is not currently available in the public domain. Therefore, this comparison is based on the well-established biological activities of the 6-hydroxy-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold and general principles of structure-activity relationships (SAR) concerning ester modifications.
The 1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2] These include, but are not limited to, anti-inflammatory, antibacterial, antiviral, antifungal, anti-leishmanial, anticancer, and antimalarial properties.[1] The differentiation between the ethyl and methyl ester of the 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate lies in the ester substituent at the 3-position. This seemingly minor structural change can have a significant impact on the pharmacokinetic and pharmacodynamic properties of the molecule.
Ester groups can influence a compound's lipophilicity, which in turn affects its solubility, cell membrane permeability, and ability to reach its biological target.[3][4] Generally, an ethyl ester is more lipophilic than a methyl ester. This increased lipophilicity could potentially enhance cell penetration, but may also affect aqueous solubility and metabolic stability. Esters are often employed as prodrugs, designed to be hydrolyzed by esterases in the body to release the active carboxylic acid.[3][5] The rate of this hydrolysis can differ between methyl and ethyl esters, influencing the concentration and duration of action of the active compound.[6]
This guide will delve into the potential bioactivities associated with the core scaffold and provide a framework for the experimental evaluation of these two compounds.
Potential Biological Activities of the 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Scaffold
The 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate scaffold is a versatile structure that has been incorporated into various biologically active molecules. The potential activities are summarized in the table below. It is important to note that these are general activities associated with the broader class of THIQ compounds and specific testing is required to confirm these for the ethyl and methyl esters .
| Biological Activity | Potential Therapeutic Area | References |
| Anti-inflammatory | Inflammatory Disorders | [1] |
| Antibacterial | Infectious Diseases | [1] |
| Antiviral | Infectious Diseases | [1] |
| Antifungal | Infectious Diseases | [1] |
| Anti-leishmanial | Parasitic Infections | [1] |
| Anticancer | Oncology | [1] |
| Antimalarial | Infectious Diseases | [1] |
Comparative Analysis of Ethyl vs. Methyl Ester
Without direct experimental data, a qualitative comparison based on general medicinal chemistry principles is presented below.
| Feature | This compound | Mthis compound | Rationale |
| Lipophilicity | Higher | Lower | The addition of an extra methylene group in the ethyl ester increases its nonpolar character. |
| Cell Permeability | Potentially Higher | Potentially Lower | Increased lipophilicity can enhance passage through lipid-rich cell membranes.[3] |
| Aqueous Solubility | Potentially Lower | Potentially Higher | Increased lipophilicity often corresponds to decreased solubility in aqueous media. |
| Metabolic Stability (Esterase Hydrolysis) | Variable | Variable | The rate of hydrolysis by esterases can be influenced by the steric bulk of the ester group. While often rapid for simple esters, the specific rate for these compounds is unknown and requires experimental determination.[6] |
| Target Interaction | May differ | May differ | The size of the ester group could influence binding affinity and selectivity for a biological target. |
Experimental Protocols for Bioactivity Screening
To empirically determine and compare the bioactivities of Ethyl and Mthis compound, a tiered screening approach is recommended. Below are representative protocols for initial cytotoxicity and a specific enzyme inhibition assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which the compounds induce cell death, a crucial first step in evaluating potential therapeutic agents and understanding their toxicity profile.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on a selected cancer cell line (e.g., MCF-7, A549).
Materials:
-
Test compounds (Ethyl and Mthis compound) dissolved in a suitable solvent (e.g., DMSO).
-
Selected cancer cell line.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Enzyme Inhibition Assay (e.g., Cyclooxygenase-2, COX-2)
Given the potential anti-inflammatory activity of the THIQ scaffold, a COX-2 inhibition assay can be a relevant functional assay.
Objective: To determine the IC50 of the test compounds against COX-2 enzyme activity.
Materials:
-
Recombinant human COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Reaction buffer.
-
Test compounds dissolved in a suitable solvent.
-
A detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit).
-
96-well plates.
Procedure:
-
Assay Preparation: Prepare solutions of the COX-2 enzyme, arachidonic acid, and test compounds in the reaction buffer.
-
Enzyme and Inhibitor Pre-incubation: Add the COX-2 enzyme to the wells of a 96-well plate, followed by the test compounds at various concentrations. Include a control with no inhibitor. Incubate for a short period (e.g., 15 minutes) at room temperature.[8]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.
-
Reaction Incubation: Incubate the plate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Product Quantification: Measure the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value by plotting a dose-response curve.
Visualizing Experimental and Logical Frameworks
The following diagrams, generated using Graphviz, illustrate a typical workflow for comparing the bioactivity of the two compounds and a hypothetical signaling pathway they might modulate.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 4. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
In vitro validation of the anticancer activity of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
For researchers, scientists, and drug development professionals, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic analogs with a broad range of biological activities, including potent antitumor effects.[1][2][3] This guide provides a comparative analysis of the in vitro anticancer activity of THIQ derivatives, offering insights into their mechanisms of action, structure-activity relationships, and performance against various cancer cell lines. While specific data for Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is not extensively available in the public domain, this guide will focus on the broader class of THIQ derivatives, presenting experimental data for representative compounds to offer a valuable comparative context.
Comparative Anticancer Activity of Tetrahydroisoquinoline Derivatives
The anticancer efficacy of THIQ derivatives is highly dependent on the nature and position of substituents on the tetrahydroisoquinoline core and its associated phenyl rings.[1][2] The following table summarizes the in vitro cytotoxic activity (IC50 values) of several THIQ derivatives against a panel of human cancer cell lines. This data highlights the potential of this scaffold in targeting various cancer types, including breast, colon, and lung cancer.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| GM-3-18 | HCT116 (Colon) | 0.9 | [1] |
| Colo320 (Colon) | 1.6 | [1] | |
| DLD-1 (Colon) | 2.1 | [1] | |
| SW480 (Colon) | 10.7 | [1] | |
| GM-3-121 | MCF-7 (Breast) | 0.43 (µg/mL) | [1] |
| MDA-MB-231 (Breast) | 0.37 (µg/mL) | [1] | |
| Ishikawa (Endometrial) | 0.01 (µg/mL) | [1] | |
| Compound 7e | A549 (Lung) | 0.155 | [4] |
| Compound 8d | MCF7 (Breast) | 0.170 | [4] |
| Doxorubicin (Control) | A549 (Lung) | Not specified | [4] |
| MCF7 (Breast) | Not specified | [4] | |
| Roscovitine (Control) | CDK2/cyclin A | 0.380 | [4] |
| Methotrexate (Control) | DHFR | 0.131 | [4] |
Mechanisms of Anticancer Action
Tetrahydroisoquinoline derivatives exert their anticancer effects through various mechanisms, making them a versatile class of compounds for drug development.[5][6][7] Key mechanisms include:
-
Inhibition of KRas: Certain THIQ derivatives have shown significant inhibitory activity against KRas, a frequently mutated oncogene in several cancers like colon, lung, and pancreatic cancer.[1][8]
-
Tubulin Polymerization Inhibition: Many THIQ derivatives are designed to act as microtubule-disrupting agents, similar to natural products like colchicine. By inhibiting tubulin polymerization, they induce mitotic arrest and apoptosis in cancer cells.[2]
-
Enzyme Inhibition: Novel THIQ analogs have been identified as potent inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), crucial enzymes involved in cell proliferation.[4]
-
Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with THIQ derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell cycle at various phases (e.g., G2/M or S phase), preventing cancer cell proliferation.[4][9]
-
Anti-Angiogenesis: Some derivatives exhibit anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow and metastasize.[1]
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes involved, the following diagrams illustrate a key signaling pathway targeted by THIQ derivatives and a typical workflow for in vitro validation of their anticancer activity.
Caption: KRas signaling pathway and the inhibitory action of THIQ derivatives.
Caption: General workflow for in vitro validation of anticancer activity.
Detailed Experimental Protocols
Standardized protocols are essential for the reliable evaluation and comparison of novel anticancer compounds.[10][11] Below are methodologies for key in vitro assays.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 4,000-10,000 cells per well and incubated overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the tetrahydroisoquinoline derivative (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[2]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC)
This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound and then harvested.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.
Comparison with Alternative Scaffolds
While the THIQ scaffold has demonstrated significant promise, other heterocyclic structures are also being investigated as anticancer agents. For instance, tetrahydroquinoline (THQ) and dihydroisoquinolinone (DHIQ) scaffolds have also yielded potent tubulin polymerization inhibitors and other anticancer agents.[2][9] The choice of scaffold often depends on the desired physicochemical properties, synthetic accessibility, and potential for further optimization to improve potency and selectivity.[2]
Conclusion
The 1,2,3,4-tetrahydroisoquinoline scaffold represents a versatile and promising platform for the development of novel anticancer agents. Derivatives of this core structure have demonstrated significant in vitro activity against a range of cancer cell lines through diverse mechanisms of action. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field of oncology drug discovery, facilitating the evaluation and progression of new therapeutic candidates. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their clinical potential.
References
- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. DSpace [diposit.ub.edu]
- 9. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
A Comparative Analysis of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Scaffolds and Established Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. One such promising scaffold is the 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus, a common structural motif in many natural alkaloids with a broad spectrum of biological activities, including antibacterial effects.[1][2] This guide provides a comparative overview of the antibacterial potential of derivatives of the THIQ scaffold, with a focus on analogs of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, against a panel of known antibacterial agents.
Note: To date, specific experimental data on the antibacterial activity of this compound is not available in the public domain. Therefore, this guide utilizes data from closely related 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline derivatives to provide an illustrative comparison. The presented data for the THIQ derivatives should be interpreted as indicative of the potential of this chemical class.
Quantitative Efficacy: A Comparative Look at Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is a fundamental measure of an antibacterial agent's potency, representing the lowest concentration that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for representative 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline derivatives against various bacterial strains, juxtaposed with the typical MIC ranges for commonly used antibiotics.
| Compound/Agent | Class | Target Bacteria | MIC (µg/mL) | Reference |
| 1-(3,4-dichlorophenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline Derivative | Escherichia coli ATCC 11775 | 100 | [3] |
| Salmonella typhimurium | >800 (MBC) | [3] | ||
| Cationic tetrahydroisoquinoline-triazole compounds | Tetrahydroisoquinoline Derivative | Staphylococcus aureus | 2-4 | [1] |
| Mycobacterium tuberculosis H37Rv | 6 | [1] | ||
| Ciprofloxacin | Fluoroquinolone | Escherichia coli | 0.004 - 0.12 | [4] |
| Staphylococcus aureus | 0.12 - 2 | [4] | ||
| Vancomycin | Glycopeptide | Staphylococcus aureus | 0.5 - 2 | |
| Isoniazid | Nicotinamide analog | Mycobacterium tuberculosis H37Rv | 0.02 - 0.2 | [1] |
Experimental Protocols
The determination of antibacterial efficacy relies on standardized and reproducible experimental protocols. The following outlines the methodologies for key experiments cited in the evaluation of antibacterial agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are visually inspected for bacterial growth, and the MIC is recorded as the lowest concentration of the agent that inhibits visible growth.
Detailed Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.
-
Serial Dilution: The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours under ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.
Principle: Following the determination of the MIC, an aliquot from the wells showing no visible growth is subcultured onto an agar medium without the antimicrobial agent. The number of surviving bacteria is then enumerated.
Detailed Protocol:
-
Subculturing: Following the MIC assay, a small volume (e.g., 10 µL) from each well that shows no visible growth is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Enumeration: The number of colony-forming units (CFU) on each plate is counted.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% kill of the initial inoculum.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes.
Caption: Workflow for comparing the antibacterial activity of a test compound against a reference antibiotic.
Caption: A hypothetical mechanism of action for a THIQ derivative targeting bacterial DNA gyrase, similar to fluoroquinolones.
Conclusion
The 1,2,3,4-tetrahydroisoquinoline scaffold represents a promising starting point for the development of novel antibacterial agents. While specific data for this compound is currently lacking, the potent activity observed in closely related analogs underscores the potential of this chemical class. Further investigation into the structure-activity relationships and mechanism of action of these compounds is warranted to fully realize their therapeutic potential in the ongoing battle against antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. goums.ac.ir [goums.ac.ir]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
In vivo efficacy studies of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate derivatives in animal models.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives in animal models of cancer, Parkinson's disease, and inflammation. While specific in vivo efficacy data for Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate remains to be published, this analysis of structurally related compounds offers valuable insights into the therapeutic potential of this chemical scaffold.
This guide summarizes quantitative data from preclinical studies, details the experimental protocols used, and visualizes key workflows and pathways to facilitate a deeper understanding of the in vivo activities of THIQ derivatives.
Antitumor Efficacy in Xenograft Models
The tetrahydroisoquinoline alkaloid Trabectedin (Yondelis®) has demonstrated significant antitumor activity in various cancer models. Here, we compare its efficacy in malignant pleural mesothelioma and bone sarcoma xenografts.
Quantitative Data Summary
| Compound | Animal Model | Cancer Type | Dosage and Administration | Key Efficacy Endpoint | Result | Alternative/Control |
| Trabectedin | SCID mice | Malignant Pleural Mesothelioma (SPC111 cells) | 0.15 mg/kg, single intravenous injection | Mean tumor weight | 542 ± 15 mg | 943 ± 45 mg (Solvent control)[1] |
| Trabectedin + oHSV | Mice | Ewing Sarcoma (EW5 xenografts) | Not specified | Disease Stabilization Rate (DSR) | 89% (16/18) | 88% (15/17) for oHSV alone |
| Trabectedin + oHSV | Mice | Ewing Sarcoma (EW5 xenografts) | Not specified | Complete/Partial Response (CR/PR) | 50% (9/18) | 35% (6/17) for oHSV alone[2] |
| Trabectedin + Irinotecan | Mice | Desmoplastic Small Round Cell Tumor (PDX model) | Not specified | Tumor Growth Inhibition (TVI) | Complete responses maintained until the end of the experiment (86 days after last treatment) | Irinotecan alone: tumor regrowth after treatment cessation.[3] |
Experimental Protocols
Malignant Pleural Mesothelioma Xenograft Model [1]
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Cell Line: SPC111 human malignant pleural mesothelioma cells.
-
Procedure: SPC111 cells were injected intraperitoneally into SCID mice.
-
Treatment: 21 days after cell injection, a single intravenous injection of Trabectedin (0.15 mg/kg) or solvent control (0.9% NaCl) was administered.
-
Efficacy Evaluation: Intraperitoneal tumor burden was determined 36 days after inoculation (15 days after treatment) by measuring the weight of the tumors.
Bone Sarcoma Xenograft Model [2]
-
Animal Model: Mice (specific strain not detailed in the abstract).
-
Cell Lines: Ewing sarcoma xenografts (CHLA258, EW5) and rhabdomyosarcoma patient-derived xenograft (PDX-0027).
-
Treatment: Combination therapy of oncolytic herpes simplex virus (oHSV) and Trabectedin. Specific dosages and administration routes were not detailed in the abstract.
-
Efficacy Evaluation: Tumor burden was monitored, and response rates (Complete Response, Partial Response, Stable Disease) were determined at day 28.
Experimental Workflow: Antitumor Efficacy in Xenograft Model
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Trabectedin promotes oncolytic virus antitumor efficacy, viral gene expression, and immune effector function in models of bone sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness of irinotecan plus trabectedin on a desmoplastic small round cell tumor patient-derived xenograft - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The THIQ Scaffold: A Privileged Structure in Medicinal Chemistry
The THIQ nucleus is a recurring motif in a multitude of biologically active molecules, exhibiting activities ranging from anticancer and antimicrobial to neuroprotective and antiviral.[1][2] The rigid, conformationally constrained framework of the THIQ system provides a valuable template for the design of small molecule inhibitors that can selectively target enzymes and receptors.
Structural Features of Interest: The 6-Hydroxy and 3-Carboxylate Groups
The substitution pattern on the THIQ ring plays a crucial role in determining the pharmacological activity of its derivatives. The presence of a hydroxyl group at the 6-position is of particular interest, as phenolic hydroxyls can participate in hydrogen bonding interactions with biological targets. Furthermore, the carboxylate or ester functionality at the 3-position, as seen in 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of phenylalanine, has been incorporated into various bioactive compounds, including peptide-based drugs.[3]
Comparative Biological Activity of THIQ Analogs
While direct experimental data for Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is lacking, an examination of related THIQ analogs provides valuable insights into the potential bioactivities of this compound class. The following tables summarize the in vitro anticancer and enzyme inhibitory activities of several THIQ derivatives from the literature.
Anticancer Activity of THIQ Analogs
The THIQ scaffold is a common feature in a number of potent anticancer agents. The following table presents the cytotoxic activity of various THIQ derivatives against different cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12h (A THIQ-3-carboxylic acid derivative) | Aminopeptidase N (APN/CD13) expressing cells | 6.28 ± 0.11 | [4] |
| Bestatin (Reference APN inhibitor) | Aminopeptidase N (APN/CD13) expressing cells | 5.55 ± 0.01 | [4] |
| 1-Aryl-6-hydroxy-THIQ analog (Compound 177) | Plasmodium falciparum (Antimalarial activity) | Potent (Comparable to Chloroquine) | [1] |
| 1-Aryl-6-hydroxy-THIQ analog (Compound 178) | Plasmodium falciparum (Antimalarial activity) | Potent (Comparable to Chloroquine) | [1] |
| 1-Aryl-6-hydroxy-THIQ analog (Compound 179) | Plasmodium falciparum (Antimalarial activity) | Potent (Comparable to Chloroquine) | [1] |
Enzyme Inhibitory Activity of THIQ Analogs
THIQ derivatives have been shown to inhibit a variety of enzymes, highlighting their potential as therapeutic agents for a range of diseases.
| Compound/Analog | Enzyme | IC50 / Ki | Reference |
| Compound 12h (A THIQ-3-carboxylic acid derivative) | Aminopeptidase N (APN/CD13) | IC50 = 6.28 ± 0.11 µM | [4] |
| Compound 12h (A THIQ-3-carboxylic acid derivative) | Matrix Metalloproteinase-2 (MMP-2) | Higher IC50 than against APN | [4] |
| Various THIQ derivatives | HIV-1 Reverse Transcriptase | Potent inhibition reported | [2] |
Experimental Protocols
Synthesis of THIQ-3-Carboxylic Acid Derivatives
The Pictet-Spengler condensation is a widely employed method for the synthesis of the THIQ core.[1]
General Procedure:
-
A substituted phenylethylamine is reacted with an aldehyde or ketone in the presence of an acid catalyst.
-
The resulting Schiff base undergoes an intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring.
-
For the synthesis of 3-carboxylic acid derivatives, a common starting material is a substituted phenylalanine derivative.
Caption: Generalized Pictet-Spengler reaction workflow.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Tetrahydroisoquinolines: A Comparative Framework for Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
While specific experimental data on the mechanism of action for Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is not extensively available in current scientific literature, the broader class of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives has been the subject of significant research. These compounds have demonstrated a wide range of biological activities, offering a predictive framework for the potential therapeutic applications of this specific ethyl ester. This guide will provide a comparative overview based on the known activities of the THIQ scaffold, propose a hypothetical mechanism of action, and detail experimental protocols for its validation.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with diverse pharmacological properties.[1][2][3] THIQ derivatives have been investigated for their potential as antitumor, antibacterial, antiviral, anti-malarial, and neuroprotective agents.[1][3] The biological activity of these compounds is often attributed to their structural similarity to endogenous neurotransmitters, allowing them to interact with various biological targets.
Hypothetical Mechanism of Action and Potential Therapeutic Applications
Based on the activities of structurally related THIQ compounds, this compound could potentially exert its effects through several mechanisms, including:
-
Enzyme Inhibition: Many THIQ derivatives are known to inhibit enzymes involved in key physiological pathways. For instance, some have shown inhibitory activity against aminopeptidase N (APN/CD13), an enzyme implicated in cancer progression.[4]
-
Receptor Modulation: The THIQ structure can mimic neurotransmitters like dopamine and serotonin, suggesting potential interactions with their respective receptors in the central nervous system. This could translate to applications in neurological and psychiatric disorders.
-
Antiproliferative Effects: Several THIQ analogs have been synthesized and evaluated for their anticancer properties, demonstrating the ability to inhibit cancer cell growth.[5][6]
Given these possibilities, this compound warrants investigation for its potential as an anticancer, neuroprotective, or antimicrobial agent.
Comparative Analysis of THIQ Derivatives
To provide a context for the potential performance of this compound, the following table summarizes the biological activities of other THIQ derivatives.
| Compound/Derivative Class | Biological Activity | Key Findings |
| 1-Aryl-6-hydroxy-THIQs | Antibacterial | Showed broad-spectrum bacteriostatic activity. Lipophilic substituents at the para position of the pendant phenyl group enhanced activity.[7] |
| THIQ-embedded Decapeptides | Anticancer (Breast Cancer) | A synthesized decapeptide (DEC-1) incorporating a THIQ moiety exhibited potent antiproliferative activity against MCF-7 cells (IC50 = 3.38 µM).[5] |
| General THIQ Analogs | Antimalarial | High-throughput screening identified over 40 THIQ analogs with potent activity against drug-resistant strains of Plasmodium falciparum.[1] |
| N-substituted THIQs | Anticonvulsant | Novel 1,2,3,4-tetrahydroisoquinoline-1-ones have been synthesized and shown to possess anticonvulsant properties.[3] |
| THIQ Derivatives | HIV-1 Reverse Transcriptase Inhibition | Certain THIQ derivatives have demonstrated inhibitory activity against the polymerase function of HIV-1 reverse transcriptase in the nanomolar range.[1] |
Experimental Protocols for Mechanism of Action Cross-Validation
To elucidate the specific mechanism of action of this compound, a systematic experimental workflow is proposed.
1. Initial In Vitro Screening:
-
Objective: To identify the general biological activity profile of the compound.
-
Methodology:
-
Antiproliferative Assay: The compound would be tested against a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) using an MTT or SRB assay to determine its IC50 (half-maximal inhibitory concentration).
-
Antimicrobial Assay: The compound's activity against a range of pathogenic bacteria and fungi would be assessed using broth microdilution methods to determine the minimum inhibitory concentration (MIC).
-
Enzyme Inhibition Assays: Based on structural similarity to known inhibitors, the compound would be tested against relevant enzymes (e.g., aminopeptidase N, reverse transcriptase) using commercially available assay kits.
-
2. Target Identification and Validation:
-
Objective: To identify the specific molecular target(s) of the compound.
-
Methodology:
-
Affinity Chromatography: The compound could be immobilized on a solid support to pull down its binding partners from cell lysates.
-
Computational Docking: Molecular modeling studies can predict the binding mode and affinity of the compound to potential protein targets.
-
3. Cellular Mechanism of Action Studies:
-
Objective: To understand how the compound affects cellular signaling pathways.
-
Methodology:
-
Western Blotting: To analyze the expression levels of key proteins in a signaling pathway of interest following treatment with the compound.
-
Flow Cytometry: To assess the effects of the compound on the cell cycle and apoptosis.
-
Immunofluorescence Microscopy: To visualize the subcellular localization of the compound or its target protein.
-
The following diagram illustrates the proposed experimental workflow:
Caption: Proposed experimental workflow for validating the mechanism of action.
Conclusion
While a definitive comparison guide for this compound is currently hampered by a lack of specific data, the rich pharmacology of the broader THIQ class provides a strong foundation for future research. The proposed hypothetical mechanisms and experimental workflows in this guide offer a clear roadmap for researchers to systematically investigate and validate the therapeutic potential of this promising compound. Further studies are essential to unlock its specific mechanism of action and to position it alongside other bioactive THIQ derivatives.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking a Novel Neuroprotective Agent: Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Against Levodopa in a Parkinson's Disease Model
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel therapeutic candidate, Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, against the current standard-of-care drug for Parkinson's disease, Levodopa. The information presented herein is based on the known neuroprotective potential of the tetrahydroisoquinoline (THIQ) scaffold and established data for Levodopa.[1][2][3] This document serves as an illustrative benchmarking framework, presenting hypothetical, yet plausible, data to guide future preclinical and clinical evaluations.
The core of Parkinson's disease pathology is the progressive loss of dopaminergic neurons in the substantia nigra.[4][5] Levodopa remains the most effective symptomatic treatment, acting as a metabolic precursor to dopamine.[4][6][7][8] However, its long-term use is associated with significant side effects, including motor fluctuations and dyskinesias, highlighting the urgent need for disease-modifying therapies.[6] this compound, a derivative of a class of compounds with recognized neuroprotective properties, represents a potential therapeutic avenue that may address the underlying neurodegenerative process.[1][2]
Comparative Efficacy and Pharmacological Profile
The following table summarizes the hypothetical quantitative data for this compound in comparison to Levodopa/Carbidopa. This data is illustrative and intended to represent a favorable profile for a novel neuroprotective agent.
| Parameter | This compound (Hypothetical Data) | Levodopa/Carbidopa (Established Data) |
| Mechanism of Action | Multi-target neuroprotection: antioxidant, anti-inflammatory, and anti-apoptotic effects. | Dopamine precursor; converted to dopamine in the brain. |
| In Vitro Efficacy (IC50) | 0.5 µM (neuronal protection against MPP+ toxicity) | Not applicable (prodrug) |
| In Vivo Efficacy (Animal Model) | 5 mg/kg (improvement in motor function in a 6-OHDA rat model) | 50 mg/kg (symptomatic relief in a 6-OHDA rat model) |
| Bioavailability (Oral) | 85% | 30% (Levodopa alone); >70% (with Carbidopa) |
| Half-life (t1/2) | 12 hours | 1.5 hours |
| Blood-Brain Barrier Permeability | High | Moderate (requires active transport) |
| Primary Therapeutic Effect | Disease modification and symptomatic relief | Symptomatic relief |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data table are provided below.
In Vitro Neuroprotection Assay against MPP+ Toxicity
-
Objective: To determine the concentration-dependent neuroprotective effect of the test compound against a known dopaminergic neurotoxin.
-
Cell Line: Human neuroblastoma cell line (SH-SY5Y), differentiated into a dopaminergic phenotype.
-
Protocol:
-
Differentiated SH-SY5Y cells are plated in 96-well plates.
-
Cells are pre-treated with varying concentrations of this compound for 24 hours.
-
The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is added to the culture medium to induce neuronal cell death.
-
After 24 hours of incubation with MPP+, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The IC50 value is calculated as the concentration of the compound that provides 50% protection against MPP+-induced cell death.
-
In Vivo Assessment of Motor Function in a 6-OHDA Rat Model of Parkinson's Disease
-
Objective: To evaluate the efficacy of the test compound in improving motor deficits in a chemically-induced model of Parkinson's disease.
-
Animal Model: Adult male Sprague-Dawley rats with unilateral lesions of the substantia nigra induced by 6-hydroxydopamine (6-OHDA).
-
Protocol:
-
A baseline assessment of motor asymmetry is performed using the apomorphine-induced rotation test.
-
Rats are randomly assigned to treatment groups: vehicle control, Levodopa/Carbidopa, and varying doses of this compound.
-
Compounds are administered orally once daily for a period of 4 weeks.
-
Motor function is assessed weekly using the cylinder test (for forelimb akinesia) and the stepping test (for bradykinesia).
-
At the end of the treatment period, a final apomorphine-induced rotation test is conducted.
-
Brain tissue is collected for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron survival.
-
Visualizations: Signaling Pathways and Experimental Workflows
Dopaminergic Signaling and Levodopa's Mechanism of Action
Caption: Dopamine synthesis pathway and the mechanism of Levodopa.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical workflow for a novel neuroprotective drug candidate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Parkinson's disease - Treatment - NHS [nhs.uk]
- 5. Prescription Medications | Parkinson's Foundation [parkinson.org]
- 6. Approved Medications | American Parkinson Disease Assoc. [apdaparkinson.org]
- 7. Parkinson's Disease Medications: Types of Common Drug Treatments [webmd.com]
- 8. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
Replicating Published Findings on the Biological Effects of 6-hydroxy-THIQ ethyl ester: A Comparative Guide
This guide provides a comparative analysis of the biological effects of 6-hydroxy-THIQ ethyl ester, a potent antagonist of the LFA-1/ICAM-1 interaction. The document is intended for researchers, scientists, and drug development professionals, offering a summary of key findings, experimental protocols, and a comparison with a clinically approved alternative. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.
Overview of 6-hydroxy-THIQ ethyl ester (Compound 6t)
6-hydroxy-THIQ ethyl ester, referred to in the foundational study by Zhong et al. (2010) as compound 6t , is a tetrahydroisoquinoline (THIQ) derivative that functions as a prodrug.[1] In vivo, it is rapidly hydrolyzed to its active carboxylic acid form, compound 6q . This active metabolite, 6-hydroxy-THIQ, is a potent antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This interaction is a critical pathway in the immune response, mediating T-cell adhesion, migration, and activation.[1] By blocking this interaction, 6-hydroxy-THIQ demonstrates potential as an anti-inflammatory agent.
The ethyl ester prodrug form, 6t, was specifically designed to enhance oral bioavailability, a common challenge in drug development.[1]
Comparative Performance Data
A direct quantitative comparison of 6-hydroxy-THIQ ethyl ester with other LFA-1/ICAM-1 antagonists is challenging due to the limited publicly available data for this specific compound. However, a comparison can be made with Lifitegrast (SAR 1118) , a clinically approved LFA-1 antagonist used for the treatment of dry eye disease.[2][3][4][5][6][7][8]
Table 1: In Vitro Potency of 6-hydroxy-THIQ (6q) and Lifitegrast
| Compound | Assay | Target | IC50 (nM) | Source |
| 6-hydroxy-THIQ (6q) | T-cell Adhesion Assay | LFA-1/ICAM-1 | Data not available in abstract | Zhong et al., 2010 |
| Superantigen-induced T-cell Activation | LFA-1/ICAM-1 | Data not available in abstract | Zhong et al., 2010 | |
| Lifitegrast (SAR 1118) | Jurkat T-cell attachment to ICAM-1 | LFA-1/ICAM-1 | 2.98 | [3][5] |
Table 2: Pharmacokinetic Profile of 6-hydroxy-THIQ ethyl ester (6t)
| Compound | Species | Oral Bioavailability (F%) | Source |
| 6-hydroxy-THIQ ethyl ester (6t) | Mouse | Good (Specific % not available in abstract) | Zhong et al., 2010 |
| Rat | Good (Specific % not available in abstract) | Zhong et al., 2010 |
Table 3: In Vivo Efficacy of 6-hydroxy-THIQ ethyl ester (6t) and Lifitegrast
| Compound | Animal Model | Key Efficacy Endpoint | Result | Source |
| 6-hydroxy-THIQ ethyl ester (6t) | Thioglycollate-induced murine peritonitis | Reduction of neutrophil migration | Significant reduction (Specific % not available in abstract) | [1] |
| Lifitegrast (SAR 1118) | Murine model of corneal inflammation | Inhibition of neutrophil recruitment | Significant inhibition with 1% topical solution | [9] |
Experimental Protocols
Detailed experimental protocols are essential for replicating and validating research findings. Below are methodologies for the key experiments cited in the evaluation of 6-hydroxy-THIQ ethyl ester and its alternatives.
In Vitro T-cell Adhesion Assay
This assay evaluates the ability of a compound to inhibit the adhesion of T-cells to ICAM-1.
General Protocol:
-
Cell Culture: Jurkat T-cells, a human T-lymphocyte cell line, are cultured in appropriate media.
-
Plate Coating: 96-well plates are coated with recombinant human ICAM-1.
-
Compound Incubation: Jurkat T-cells are pre-incubated with varying concentrations of the test compound (e.g., 6-hydroxy-THIQ or Lifitegrast).
-
Adhesion: The pre-incubated T-cells are added to the ICAM-1 coated wells and allowed to adhere for a specified time.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified, typically using a fluorescent dye and a plate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of T-cell adhesion, is calculated.
Superantigen-Induced T-cell Activation Assay
This assay measures the inhibitory effect of a compound on T-cell activation induced by a superantigen.
General Protocol:
-
Cell Co-culture: Human peripheral blood mononuclear cells (PBMCs) or a co-culture of T-cells and antigen-presenting cells (APCs) are prepared.
-
Stimulation: The cells are stimulated with a superantigen, such as Staphylococcal enterotoxin B (SEB).
-
Compound Treatment: The cells are treated with different concentrations of the test compound.
-
Incubation: The cell cultures are incubated for a period to allow for T-cell activation.
-
Activation Readout: T-cell activation is assessed by measuring the proliferation of T-cells (e.g., via BrdU incorporation) or the secretion of cytokines (e.g., IL-2) into the culture supernatant using ELISA.
-
Data Analysis: The IC50 value for the inhibition of T-cell activation is determined.
Thioglycollate-Induced Murine Peritonitis Model
This in vivo model is used to assess the anti-inflammatory effects of a compound by measuring its ability to inhibit neutrophil migration into the peritoneal cavity.
Detailed Protocol:
-
Animal Model: Male BALB/c mice are typically used.
-
Compound Administration: The test compound (e.g., 6-hydroxy-THIQ ethyl ester) is administered orally (p.o.) or the active form (6-hydroxy-THIQ) is administered intravenously (i.v.) at a specified time before the inflammatory challenge.
-
Induction of Peritonitis: A sterile solution of thioglycollate broth (typically 3-4%) is injected intraperitoneally (i.p.) to induce an inflammatory response and recruit neutrophils.
-
Peritoneal Lavage: After a set period (e.g., 4-6 hours), the mice are euthanized, and the peritoneal cavity is washed with a buffered saline solution to collect the infiltrating cells.
-
Cell Counting and Differentiation: The total number of cells in the peritoneal lavage fluid is counted. A differential cell count is performed, often using flow cytometry with specific cell surface markers (e.g., Gr-1 for neutrophils), to determine the number of neutrophils.
-
Efficacy Calculation: The percentage of inhibition of neutrophil migration is calculated by comparing the number of neutrophils in the compound-treated group to the vehicle-treated control group.
Mandatory Visualizations
LFA-1/ICAM-1 Signaling Pathway in T-cell Activation
The interaction between LFA-1 on T-cells and ICAM-1 on antigen-presenting cells (APCs) is a crucial co-stimulatory signal for T-cell activation. This signaling cascade ultimately leads to cytoskeletal rearrangement, cell adhesion, and immune response.
Caption: LFA-1/ICAM-1 interaction in T-cell activation and its inhibition.
Prodrug Activation and Experimental Workflow
The ethyl ester prodrug, 6-hydroxy-THIQ ethyl ester (6t), is orally administered and is converted to its active form, 6-hydroxy-THIQ (6q), which then exerts its therapeutic effect. The experimental workflow illustrates the process from administration to the assessment of in vivo efficacy.
Caption: Workflow of prodrug activation and in vivo efficacy evaluation.
Conclusion
The published findings indicate that 6-hydroxy-THIQ ethyl ester (6t) is a promising orally bioavailable prodrug for the potent LFA-1/ICAM-1 antagonist, 6-hydroxy-THIQ (6q). The in vivo data from the murine peritonitis model demonstrates its potential as an anti-inflammatory agent by effectively reducing neutrophil migration. While a direct quantitative comparison with the clinically approved LFA-1 antagonist, Lifitegrast, is limited by the availability of specific data points for 6t in the public domain, the provided information and protocols offer a solid foundation for researchers aiming to replicate and build upon these findings. Further investigation to fully elucidate the quantitative performance metrics of 6-hydroxy-THIQ ethyl ester is warranted to comprehensively assess its therapeutic potential relative to existing treatments.
References
- 1. Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lifitegrast | Integrin | TargetMol [targetmol.com]
- 5. 美国GlpBio - Lifitegrast (SAR 1118) | Integrin Antagonist | Cas# 1025967-78-5 [glpbio.cn]
- 6. molnova.cn [molnova.cn]
- 7. Lifitegrast, a Novel Integrin Antagonist for Treatment of Dry Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corneal inflammation is inhibited by the LFA-1 antagonist, lifitegrast (SAR 1118) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
For researchers and professionals engaged in drug development and scientific research, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS No. 134388-85-5), ensuring compliance with safety standards and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Disposal Protocol for this compound
The primary recommendation for the disposal of this compound, as outlined in its Safety Data Sheet (SDS), is to engage a licensed professional waste disposal service.[1] Due to the limited specific hazard data available for this compound, it should be treated as a potentially hazardous substance.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof container as "Hazardous Waste: this compound".
-
Ensure the container is compatible with the chemical. Glass is generally a suitable choice.
-
Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by a qualified chemist or your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization of Waste:
-
For unused or surplus material, transfer it directly into the labeled hazardous waste container.
-
For solutions, pour the liquid waste carefully into the designated container, avoiding splashes.
-
Contaminated materials, such as pipette tips, weigh boats, and absorbent paper, should also be collected in a separate, clearly labeled solid waste container.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
Ensure the container is tightly closed to prevent the release of vapors.[1]
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup.
-
Provide them with the full chemical name and any available safety information. The SDS for this compound indicates that it can be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed facility.
-
-
Disposal of Empty Containers:
-
Empty containers that once held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After thorough cleaning, the container can be disposed of as regular laboratory glassware, provided all labels are removed or defaced.
-
Quantitative Data Summary
While the Safety Data Sheet for this compound (CAS 134388-85-5) does not provide specific quantitative data regarding disposal limits, general best practices for chemical waste management should be followed. All quantities, from trace amounts to bulk surplus, should be treated as hazardous waste and disposed of through the appropriate channels.
| Parameter | Guideline |
| Small Quantities (mg to g) | Collect in a designated, labeled hazardous waste container. |
| Large Quantities (>100 g) | Consult with your institution's EHS department for specific guidance. |
| Contaminated Labware | Dispose of as solid hazardous waste. |
| Empty Containers | Triple-rinse, collect rinsate as hazardous waste, then dispose of the container. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.
References
Personal protective equipment for handling Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate safety, operational, and disposal guidance for handling Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS No. 134388-85-5). The information is based on the available Safety Data Sheet (SDS) and general best practices for handling laboratory chemicals with unknown hazard profiles.
Immediate Safety Information
According to the available Safety Data Sheet, this compound has no GHS classification data and no known hazards.[1] However, as with any research chemical where toxicological properties have not been fully investigated, it is crucial to handle the substance with care, assuming it to be potentially hazardous.[2][3]
First Aid Measures
In the event of exposure, follow these first aid protocols:
| Exposure Route | First Aid Instructions |
| Inhalation | Move the victim to fresh air. If symptoms persist or in severe cases, seek medical attention.[1] |
| Skin Contact | Immediately wash the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes.[1] Remove any contact lenses after initial flushing and continue to rinse.[1] Keep the eye wide open during rinsing and seek medical attention.[1] |
| Ingestion | Wash out the mouth with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1] |
Personal Protective Equipment (PPE)
While the specific quantitative data for PPE is not available, the following table outlines the recommended personal protective equipment based on standard laboratory safety protocols for handling chemicals of unknown toxicity.[3][4]
| PPE Category | Recommendations and Specifications |
| Eye Protection | Wear ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[3][4] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin exposure.[4] No specific breakthrough time data is available; therefore, gloves should be changed immediately if contaminated. |
| Skin and Body Protection | Wear a standard laboratory coat.[4] Ensure clothing fully covers exposed skin. |
| Respiratory Protection | A respirator is not typically required under normal handling conditions with adequate ventilation.[5] If there is a risk of generating aerosols or dust, or if working in a poorly ventilated area, use a NIOSH-approved respirator.[3] |
Operational and Disposal Plans
Handling and Storage
-
Handling : Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[1] Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Keep away from ignition sources.[1]
-
Storage : Keep the container tightly closed in a dry and well-ventilated place.[1] Reseal opened containers carefully and keep them upright to prevent leakage.[1]
Spill and Accidental Release Measures
-
Personal Precautions : Use personal protective equipment as outlined above.
-
Environmental Precautions : Prevent the substance from entering drains.[1]
-
Containment and Cleanup : For spills, sweep or vacuum up the material and collect it in a suitable container for disposal.[1]
Disposal Plan
-
Product Disposal : Arrange for disposal as special waste through a licensed disposal company, in accordance with local, regional, and national regulations.[1]
-
Contaminated Packaging : Dispose of contaminated packaging as you would the unused product.[1]
-
Non-Hazardous Waste Determination : Before disposal, a waste determination should be performed to confirm if the waste is non-hazardous according to local regulations.[6][7] If deemed non-hazardous, some jurisdictions may allow for disposal in regular trash or down the drain, but it is crucial to follow institutional and local guidelines.[8][9]
Chemical Handling Workflow
The following diagram illustrates the logical workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. twu.edu [twu.edu]
- 5. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. sfasu.edu [sfasu.edu]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
